Concanamycin A
Description
This compound is an H+-ATPase (vacuolar) inhibitor.
This compound has been reported in Streptomyces, Streptomyces diastatochromogenes, and other organisms with data available.
from Streptomyces diastatochromogenes S-45; inhibits vacuolar H+ ATPase
Properties
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCTUVALDDONK-HQMSUKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H75NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80890-47-7 | |
| Record name | Concanamycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80890-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Concanamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Concanamycin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Concanamycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Concanamycin A's Role in Blocking Lysosomal Acidification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Concanamycin A, a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). It details its mechanism of action in preventing lysosomal acidification, presents key quantitative data, outlines experimental protocols for measuring its effects, and illustrates the downstream cellular consequences.
Introduction: this compound as a V-ATPase Inhibitor
This compound is a macrolide antibiotic derived from Streptomyces bacteria.[1][2] It is widely utilized in cell biology research as a highly specific inhibitor of the V-type (vacuolar) H+-ATPase.[3] This enzyme is critical for acidifying various intracellular organelles, most notably lysosomes, by pumping protons across their membranes.[1] By disrupting this fundamental process, this compound serves as an invaluable tool for investigating cellular processes that depend on acidic organelle pH, including protein degradation, autophagy, and nutrient sensing.[1][4]
Mechanism of Action: Direct Inhibition of the Proton Pump
The acidification of the lysosomal lumen is maintained by the V-ATPase, a large, multisubunit protein complex. This complex consists of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which translocates protons (H+).
This compound exerts its inhibitory effect by binding directly to the c-subunit of the V0 domain.[5][6][7] This binding event is thought to prevent the necessary rotational movement of the c-subunit ring, thereby physically blocking the proton translocation channel and halting the pumping of H+ into the lysosome.[8] This leads to a rapid increase in the luminal pH of lysosomes and other V-ATPase-containing organelles.[9]
Quantitative Data on this compound Activity
The potency and specificity of this compound have been quantified across various experimental systems. It exhibits high affinity for V-ATPases with inhibitory concentrations (IC50) in the low nanomolar range, demonstrating significant selectivity over other types of ATPases.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | Organism/Tissue Source | IC50 Value (nM) | Reference(s) |
|---|---|---|---|
| V-type H+-ATPase | Manduca sexta (tobacco hornworm) | 10 | [5][6] |
| V-type H+-ATPase | Yeast | 9.2 | |
| Lysosomal Acidification | Rat Liver Lysosomes | 0.061 | [3] |
| F-type H+-ATPase | Yeast | > 20,000 | |
| P-type H+-ATPase | Yeast | > 20,000 |
| P-type Na+,K+-ATPase | Porcine | > 20,000 | |
Table 2: Cellular Effects of this compound
| Cellular Process | Cell Type | IC50 Value (nM) | Reference(s) |
|---|---|---|---|
| Oleate incorporation into cholesteryl ester | Macrophage J774 | 14 | [3][10] |
| Oxidized-LDL induced lipid droplet accumulation | Macrophage J774 | 5 - 10 | [10] |
| Inhibition of NO production | LPS-induced peritoneal macrophages | 3 - 50 |[3] |
Experimental Protocol: Measuring Lysosomal pH
A common method to quantify the effect of this compound on lysosomal acidification involves the use of ratiometric fluorescent dyes, such as LysoSensor™ Yellow/Blue. These dyes accumulate in acidic organelles and exhibit pH-dependent fluorescence, allowing for quantitative measurement of luminal pH.
Protocol: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue
A. Materials:
-
Cells of interest cultured on glass-bottom dishes or 96-well plates.
-
LysoSensor™ Yellow/Blue DND-160 dye (e.g., from Thermo Fisher Scientific).
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer.[11]
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader or fluorescence microscope capable of dual excitation/emission.[11][12]
-
Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 3.5 to 6.0) containing ionophores like nigericin and monensin to equilibrate lysosomal and external pH.[13]
B. Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Dye Loading: Prepare a working solution of LysoSensor™ Yellow/Blue (e.g., 1-5 µM) in pre-warmed HBSS or culture medium.[11][12] Remove the treatment medium from the cells, wash once with warm HBSS, and incubate the cells with the LysoSensor™ solution for 5-10 minutes at 37°C.[11][14]
-
Washing: After incubation, wash the cells twice with warm HBSS to remove excess dye.[11][12]
-
Fluorescence Measurement: Immediately measure fluorescence using a plate reader or microscope. For LysoSensor™ Yellow/Blue, measurements are typically taken at two emission wavelengths (e.g., ~450 nm and ~520 nm) following excitation at a single wavelength (e.g., ~360-380 nm).[11][12] The exact wavelengths may vary depending on the specific dye lot and instrument filters.
-
Calibration Curve Generation: To convert fluorescence ratios to pH values, a calibration curve is essential.[15]
-
Treat separate sets of dye-loaded, untreated cells with the different pH calibration buffers containing ionophores.
-
Measure the fluorescence intensity at both emission wavelengths for each known pH.
-
Calculate the ratio of the two fluorescence intensities (e.g., I450nm / I520nm) for each pH point.
-
Plot the fluorescence ratio against the known pH values to generate a standard calibration curve.[15]
-
-
Data Analysis: Calculate the fluorescence ratios for the experimental samples (vehicle vs. This compound-treated). Determine the corresponding lysosomal pH for each sample by interpolating their fluorescence ratios on the calibration curve.
Downstream Cellular Consequences
Blocking lysosomal acidification with this compound triggers a cascade of cellular effects, making it a powerful tool for studying lysosome-dependent pathways.
-
Inhibition of Autophagy: Autophagy is a catabolic process where cellular components are delivered to lysosomes for degradation. The final step involves the fusion of autophagosomes with lysosomes. This compound blocks this process by raising lysosomal pH, which prevents the degradation of autophagic cargo and leads to the accumulation of autophagosomes.[1]
-
Impaired Protein Degradation: Lysosomal proteases, such as cathepsins, are optimally active at a low pH. By neutralizing the lysosome, this compound inactivates these enzymes, leading to impaired degradation of proteins delivered to the lysosome via endocytosis and autophagy.[10]
-
Altered mTORC1 Signaling: The mTORC1 (mechanistic target of rapamycin complex 1) signaling hub is a master regulator of cell growth and metabolism, and its activity is tightly linked to lysosomal function. The effect of V-ATPase inhibition on mTORC1 can be cell-type specific. While the canonical model suggests lysosomal function is required for mTORC1 activation, some studies show that this compound can paradoxically activate mTORC1 in certain cells like chondrocytes, while inhibiting it in others.[4][16]
Conclusion
This compound is a cornerstone chemical probe for cell biology. Its specific and potent inhibition of the V-ATPase provides a reliable method for acutely blocking lysosomal acidification. This allows researchers to dissect the intricate roles of lysosomes in a multitude of cellular pathways, from fundamental degradative processes to complex signaling networks. The quantitative data and experimental frameworks provided herein serve as a guide for the effective application of this compound in research and drug development contexts.
References
- 1. youtube.com [youtube.com]
- 2. This compound | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of V-type ATPases, bafilomycin A1 and this compound, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]
- 12. Lysosomal pH Measurement [bio-protocol.org]
- 13. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 16. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Concanamycin A: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Biological Functions and Experimental Methodologies of a Potent Macrolide Antibiotic
Audience: Researchers, scientists, and drug development professionals.
Abstract
Concanamycin A, a macrolide antibiotic isolated from Streptomyces species, is a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). This inhibitory action disrupts proton gradients across various cellular membranes, leading to a cascade of profound biological effects. This technical guide provides a comprehensive overview of the multifaceted activities of this compound, including its molecular mechanism of action, its impact on critical cellular processes such as apoptosis and autophagy, and its potential as a therapeutic agent in oncology, virology, and immunology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
This compound is a member of the plecomacrolide family of antibiotics, structurally related to bafilomycin A1.[1] Its primary and most well-characterized biological activity is the potent and specific inhibition of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments like lysosomes, endosomes, and the Golgi apparatus, as well as the extracellular microenvironment in certain cell types.[2][3] By binding to the V0 subunit c of the V-ATPase complex, this compound blocks proton translocation, leading to a disruption of pH homeostasis.[4] This fundamental action underlies its diverse and significant effects on cellular function, making it an invaluable tool for cell biology research and a compound of interest for therapeutic development.
Mechanism of Action: V-ATPase Inhibition
The defining characteristic of this compound is its high-affinity and selective inhibition of V-ATPase. This multi-subunit enzyme is crucial for a multitude of cellular processes that are dependent on acidic environments.
Key Consequences of V-ATPase Inhibition by this compound:
-
Inhibition of Lysosomal and Endosomal Acidification: Prevents the maturation of endosomes and lysosomes, impairing degradative pathways.[1]
-
Disruption of Autophagy: Blocks the fusion of autophagosomes with lysosomes and the degradation of autophagic cargo.
-
Induction of Apoptosis: Triggers programmed cell death in various cancer cell lines through multiple mechanisms.[2][3]
-
Inhibition of Viral Entry and Replication: Prevents the pH-dependent entry of enveloped viruses into host cells.
-
Modulation of Immune Responses: Affects the cytotoxic activity of immune cells.
Experimental Protocol: V-ATPase Activity Assay
This protocol describes a method to measure V-ATPase activity in isolated lysosomal fractions using an ATP/NADPH-coupled assay, with this compound as a specific inhibitor.[2]
Materials:
-
Isolated lysosomal fraction
-
Reaction Buffer: 25 mM triethanolamine (TEA), pH 7.4, 2 mM ATP, 100 µg/mL BSA, 3 mM phosphoenolpyruvate, 20 U/mL pyruvate kinase/lactic dehydrogenase, 0.2-0.4 mg/mL NADPH, 2 mM dithiothreitol (DTT), 2 mM Ouabain, 5 mM Sodium Azide.
-
This compound (1 µM stock solution)
-
Magnesium Acetate (260 mM)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining 20-50 µg of lysosomal protein with 1 mL of reaction buffer. Prepare two sets of reactions: one with 1 µM this compound and one without (control).
-
Incubate the mixtures for 30 minutes at 37°C.
-
Transfer 285 µL of each sample to a 96-well plate.
-
Measure the baseline absorbance of NADPH at 340 nm for 3-5 minutes.
-
Initiate the reaction by adding 15 µL of 260 mM Magnesium Acetate to each well.
-
Immediately begin recording the decrease in NADPH absorbance at 340 nm for 15 minutes.
-
Calculate the V-ATPase activity as the this compound-sensitive rate of NADPH oxidation, normalized to the amount of lysosomal protein.
Biological Activities of this compound
Anticancer Activity
This compound exhibits significant cytotoxic effects against a wide range of cancer cell lines. Its pro-apoptotic activity is a key contributor to its anticancer potential.
Mechanisms of this compound-induced Apoptosis:
-
Disruption of Lysosomal pH Homeostasis: Leads to lysosomal membrane permeabilization and the release of catastrophic enzymes.
-
Enhancement of TRAIL-Induced Apoptosis: Inhibition of V-ATPase by this compound can sensitize cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[3] This is achieved by preventing the proper trafficking and degradation of death receptors, leading to their accumulation on the cell surface and enhanced signaling.[5][6]
Quantitative Data: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | - | 10 | [2][3] |
| MISK81-5 | Oral Squamous Cell Carcinoma | Low Concentration (not specified) | [3] |
| SAS | Oral Squamous Cell Carcinoma | Low Concentration (not specified) | [3] |
| HSC-4 | Oral Squamous Cell Carcinoma | Low Concentration (not specified) | [3] |
| C4-2B | Prostate Cancer | nM range (reduced invasion by 80%) | [3] |
Experimental Protocol: Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol details a standard method to quantify apoptosis in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Modulation
Autophagy is a cellular recycling process essential for homeostasis. This compound is a widely used tool to study autophagy as it blocks the final step of the process, leading to the accumulation of autophagosomes.
Mechanism of Autophagy Inhibition:
-
Blockade of Autophagosome-Lysosome Fusion: By inhibiting lysosomal acidification, this compound prevents the fusion of autophagosomes with lysosomes, thereby halting the degradation of autophagic cargo. This leads to an accumulation of autophagosomes within the cell.
The mTOR Signaling Pathway and Autophagy:
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth and proliferation. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under starvation or stress, mTOR is inhibited, leading to the induction of autophagy. This compound acts downstream of mTOR signaling, blocking the degradative stage of autophagy regardless of mTOR activity.
Experimental Protocol: Autophagy Flux Assay
This protocol describes a method to measure autophagic flux by monitoring the accumulation of the autophagosome marker LC3-II in the presence and absence of this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the experimental compounds. For each condition, have a parallel set of wells treated with this compound (e.g., 100 nM) for the final 2-4 hours of the experiment.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal. Two bands for LC3 will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Quantify the band intensities. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without this compound. An increase in this difference indicates a higher autophagic flux.
Antiviral and Antifungal Activities
This compound demonstrates activity against a range of enveloped viruses and fungi.
Antiviral Mechanism:
Many enveloped viruses rely on the acidic environment of endosomes to trigger the fusion of the viral envelope with the endosomal membrane, allowing the release of the viral genome into the cytoplasm. By neutralizing the pH of endosomes, this compound effectively blocks this critical step in the viral life cycle.
Antifungal Mechanism:
The antifungal activity of this compound is also linked to its inhibition of V-ATPase, which is essential for maintaining ion and pH homeostasis in fungal cells.
Quantitative Data: Antiviral and Antifungal Activity of this compound
| Organism | Activity Type | IC50 / MIC | Reference |
| Plasmodium falciparum K1 | Antimalarial | IC50: 0.2 nM | [7] |
| Saccharomyces cerevisiae | Antifungal | MIC: <0.39 µg/mL | [8] |
| Saccharomyces sake | Antifungal | MIC: <0.39 µg/mL | [8] |
| Aspergillus citri | Antifungal | MIC: <0.39 µg/mL | [8] |
| Penicillium citrinum | Antifungal | MIC: 1.56 µg/mL | [8] |
| Pyricularia oryzae | Antifungal | MIC: 25 µg/mL | [8] |
Immunomodulatory Effects
This compound has been shown to modulate the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.
Inhibition of Perforin-Mediated Cytotoxicity:
CTLs and NK cells kill target cells by releasing cytotoxic granules containing perforin and granzymes. The acidic environment of these granules is essential for maintaining the integrity and activity of these proteins. This compound, by neutralizing the pH of these granules, leads to the degradation of perforin and a subsequent reduction in cytotoxic activity. This makes it a valuable tool for distinguishing between perforin-dependent and Fas-mediated killing pathways.
Summary and Future Directions
This compound is a powerful biological tool and a promising therapeutic candidate due to its specific and potent inhibition of V-ATPase. Its ability to induce apoptosis in cancer cells, block viral entry, and modulate immune responses highlights its diverse potential. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the multifaceted biological activities of this fascinating macrolide antibiotic. Future research should focus on elucidating the full spectrum of its in vivo effects, optimizing its therapeutic window, and exploring its potential in combination therapies for various diseases.
References
- 1. Perforin-dependent and -independent pathways of cytotoxicity mediated by lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inostamycin enhanced TRAIL-induced apoptosis through DR5 upregulation on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of TRAIL/Apo2L-mediated apoptosis by adriamycin through inducing DR4 and DR5 in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial activity of this compound alone and in combination with pyronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Concanamycin A Binding Site on V-ATPase
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vacuolar-type H⁺-ATPases (V-ATPases) are essential proton pumps responsible for acidifying various intracellular compartments in eukaryotic cells. Their activity is critical for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake. Concanamycin A, a macrolide antibiotic derived from Streptomyces bacteria, is a highly potent and specific inhibitor of V-ATPase.[1][2] Understanding the precise binding interaction between this compound and V-ATPase is crucial for leveraging this molecule as a research tool and for the development of novel therapeutics targeting V-ATPase in diseases like cancer and osteoporosis.[3][4] This guide provides a comprehensive overview of the this compound binding site, presenting key quantitative data, detailed experimental methodologies used for its identification, and the functional consequences of its inhibition.
The V-ATPase Complex and the this compound Binding Locus
The V-ATPase is a large, multisubunit enzyme complex organized into two main domains: the peripheral V₁ domain, which hydrolyzes ATP, and the integral membrane Vₒ domain, which is responsible for proton translocation across the membrane.[5][6][7]
This compound exerts its inhibitory effect by binding directly to the Vₒ domain.[2][8] Extensive research, including photoaffinity labeling and mutagenesis studies, has pinpointed the primary binding site to the proteolipid subunit c of the Vₒ domain.[3][9][10] The Vₒ domain contains a ring of multiple subunit c proteolipids that rotates to drive protons across the membrane. This compound and the related inhibitor bafilomycin are hypothesized to bind within a pocket formed by transmembrane helices of the c-subunit ring, effectively acting as a "wrench" that jams the rotational mechanism and halts proton pumping.[6][11] While subunit c is the principal component of the binding site, some evidence suggests that the adjacent subunit 'a' may also contribute to or influence inhibitor binding.[5][12]
dot
Quantitative Data: Inhibitory Potency
This compound inhibits V-ATPase at nanomolar concentrations, making it one of the most potent inhibitors known. Its high affinity and specificity are evident across various species and isoforms. The following table summarizes key inhibitory concentration data from the literature.
| Compound | Enzyme Source | Assay Type | IC₅₀ / Kᵢ Value | Reference |
| This compound | Manduca sexta (tobacco hornworm) V-ATPase | ATPase Activity | 10 nM (IC₅₀) | [3][9] |
| This compound | Yeast V-type H⁺-ATPase | ATPase Activity | 9.2 nM (IC₅₀) | |
| This compound | Yeast Vacuoles (Vph1p & Stv1p complexes) | Proton Pumping (ACMA fluorescence) | 0.1 nM (IC₅₀) | [13] |
| This compound | Yeast F-type H⁺-ATPase | ATPase Activity | > 20,000 nM (IC₅₀) | |
| This compound | Yeast P-type H⁺-ATPase | ATPase Activity | > 20,000 nM (IC₅₀) | |
| J-concanolide A | Manduca sexta V-ATPase | ATPase Activity | 15-20 µM (IC₅₀) | [3][9] |
Note: IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by 50%. The data demonstrates this compound's high selectivity for V-type ATPases over other classes of proton pumps.
Experimental Protocols for Binding Site Determination
The identification of the this compound binding site on subunit c has been accomplished through several key experimental approaches.
Photoaffinity Labeling
This technique is used to covalently link an inhibitor to its binding target upon photoactivation, allowing for unambiguous identification of the binding subunit.
Detailed Methodology:
-
Probe Synthesis: A specialized this compound derivative is synthesized. For example, 9-O-[p-(trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[¹²⁵I]iodo-concanolide A (J-concanolide A) incorporates three key features:
-
A diazirine group , which generates a highly reactive carbene upon UV irradiation for covalent cross-linking.[9]
-
A radioactive iodine isotope (¹²⁵I) for sensitive detection via autoradiography.[9]
-
A modified macrolide core that retains binding affinity for V-ATPase, albeit at a lower level than the parent compound.[3][9][14][15]
-
-
Incubation: The purified V-ATPase holoenzyme, the isolated Vₒ complex, or membranes containing V-ATPase are incubated with the photoaffinity probe (e.g., J-concanolide A) in the dark to allow for equilibrium binding.
-
Competition Assay (Control): To ensure binding specificity, parallel experiments are conducted where the incubation mix includes an excess of unlabeled this compound.[9] This unlabeled compound competes for the binding site, which should prevent the radioactive probe from binding and subsequent labeling.
-
Photo-Cross-linking: The samples are exposed to UV light (typically ~350 nm) for a defined period on ice to activate the diazirine group, causing the probe to covalently bond to the nearest amino acid residues at its binding site.
-
Analysis: The protein subunits are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then subjected to autoradiography. A radioactive band will appear corresponding to the molecular weight of the subunit(s) to which the probe has covalently attached. In the competition control lane, this radioactive band should be absent or significantly reduced.[9]
-
Identification: The labeled band is identified as subunit c (the 16 kDa proteolipid), confirming it as the direct binding site.[8][9]
dot
Site-Directed Mutagenesis
This method involves introducing specific amino acid changes into the protein sequence to test their effect on inhibitor sensitivity. If a mutation reduces the inhibitor's potency, it implies that the altered residue is part of, or close to, the binding site.
Detailed Methodology:
-
Identify Target Gene: The gene encoding the V-ATPase subunit c (e.g., VMA3 in Saccharomyces cerevisiae) is identified.
-
Generate Mutations: Using PCR-based site-directed mutagenesis, specific codons in the subunit c gene are altered to code for different amino acids. Mutations are often selected based on structural models or sequence conservation.
-
Expression: The mutated gene is introduced into a host organism (e.g., a yeast strain lacking the endogenous subunit c gene) to express the V-ATPase with the modified subunit.
-
Inhibitor Sensitivity Assay: The effect of this compound on the function of the mutated V-ATPase is quantified. This can be done in several ways:
-
Growth Assay: The growth of the mutant yeast strain on media containing varying concentrations of this compound is measured. Resistance is indicated by the ability to grow at higher inhibitor concentrations than the wild-type strain.
-
ATPase Activity Assay: V-ATPase is purified from the mutant strain, and its ATP hydrolysis activity is measured in the presence of a range of this compound concentrations to determine the IC₅₀ value. An increase in the IC₅₀ value compared to wild-type indicates resistance.[11]
-
-
Analysis: By identifying mutations that confer resistance, researchers can map the specific amino acid residues critical for inhibitor binding. Studies have shown that mutations in transmembrane helices 1, 2, and 4 of subunit c confer resistance to bafilomycin and/or this compound, defining the inhibitor binding pocket.[11]
Cryo-Electron Microscopy (Cryo-EM)
Recent advances in Cryo-EM have enabled the high-resolution structural determination of membrane protein complexes, including the V-ATPase Vₒ domain bound to inhibitors.
Detailed Methodology:
-
Sample Preparation: The V-ATPase Vₒ complex is purified and incubated with a saturating concentration of an inhibitor (e.g., bafilomycin A1, which shares a binding site with this compound).
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane. This traps the complexes in a thin layer of amorphous (non-crystalline) ice, preserving their native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing multiple views of the Vₒ complex, are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A high-resolution three-dimensional map of the Vₒ-inhibitor complex is then reconstructed.
-
Model Building and Analysis: An atomic model of the Vₒ subunits and the inhibitor is built into the cryo-EM map. This allows for the precise visualization of the binding pocket and the specific molecular interactions (e.g., van der Waals forces) between the inhibitor and the amino acid residues of the c-subunit ring.[6] Cryo-EM studies have confirmed that macrolide inhibitors bind to a shallow pocket on the surface of the proton-carrying c-ring.[6]
Functional Consequences & Impact on Signaling Pathways
By binding to the c-subunit ring and locking it in place, this compound prevents the rotation necessary for proton translocation. This leads to a rapid and potent inhibition of V-ATPase activity, disrupting the acidification of various organelles.[1][16] This disruption has significant downstream effects on cellular signaling and function.
-
Autophagy: The final step of autophagy, the fusion of autophagosomes with lysosomes to form autolysosomes, is pH-dependent. V-ATPase activity is required to maintain the low pH of the lysosome, which is necessary for the activity of degradative enzymes. By inhibiting V-ATPase, this compound blocks the degradation of autophagosomal contents, leading to their accumulation.[1]
-
Signaling Pathways (mTOR, Wnt): Lysosomal function is increasingly recognized as a central hub for cellular signaling. The mTORC1 pathway, a master regulator of cell growth, is activated on the lysosomal surface in a manner dependent on V-ATPase. Inhibition of V-ATPase with this compound disrupts mTORC1 signaling. Similarly, V-ATPase-mediated acidification is implicated in the regulation of other key pathways like Wnt and Notch.[4]
dot
Conclusion
The binding site of this compound is firmly established within the Vₒ proton-translocating domain of V-ATPase, specifically on the c-subunit proteolipid ring. This interaction, characterized by high affinity and specificity, physically obstructs the enzyme's rotational mechanism. A combination of sophisticated experimental techniques, including photoaffinity labeling, site-directed mutagenesis, and cryo-EM, has provided a detailed molecular understanding of this inhibition. For researchers and drug developers, this knowledge is invaluable, solidifying this compound's role as a precise tool for studying V-ATPase function and providing a structural basis for designing new, potentially therapeutic V-ATPase inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, the Specific Inhibitor of V-ATPases, Binds to the Vo Subunit c [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Semisynthetic derivatives of this compound and C, as inhibitors of V- and P-type ATPases: structure-activity investigations and developments of photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scbt.com [scbt.com]
Concanamycin A: A Vacuolar-ATPase Inhibitor with Therapeutic Potential in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Concanamycin A, a macrolide antibiotic isolated from Streptomyces species, has emerged as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of intracellular compartments and is increasingly recognized for its role in cancer progression, making it a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the therapeutic applications of this compound in cancer, focusing on its mechanism of action, its effects on key cellular processes, and its potential to modulate critical signaling pathways.
Core Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects primarily through the potent and selective inhibition of V-ATPase, an ATP-dependent proton pump.[1][2] It binds directly to the V0 subunit c of the V-ATPase complex, thereby blocking the transport of protons across cellular membranes.[1] This disruption of proton gradients has profound consequences for cancer cells, which rely on V-ATPase activity to maintain the acidic tumor microenvironment, facilitate nutrient uptake, and drive invasive processes.
Anti-Cancer Efficacy: In Vitro and In Vivo Evidence
The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across a range of cancer cell lines. While a comprehensive table of IC50 values is still being compiled from various studies, a general IC50 of approximately 10 nM has been reported, highlighting its high potency.[1]
| Parameter | Cancer Type | Cell Line | Result | Reference |
| IC50 | General | - | ~10 nM | [1] |
| Invasion Inhibition | Prostate Cancer | LNCaP & C4-2B | 80% reduction | [3] |
Table 1: Efficacy of this compound in Preclinical Cancer Models. This table summarizes key quantitative data on the anti-cancer effects of this compound. Further research is ongoing to expand this dataset with more specific IC50 values and in vivo tumor growth inhibition data.
Modulation of Key Cellular Processes in Cancer
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell types.[1][4] Treatment with this compound leads to characteristic hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[4] The pro-apoptotic effects are observed at nanomolar concentrations. For instance, after 48 hours of treatment, concentrations of this compound over 3 nM lead to a significant increase in cell death.[5]
Inhibition of Autophagy
Autophagy, a cellular recycling process, can promote cancer cell survival under stress. This compound, by inhibiting the fusion of autophagosomes with lysosomes through the disruption of lysosomal acidification, effectively blocks the late stages of autophagy. This leads to the accumulation of autophagic vacuoles and the key autophagy-related proteins LC3-II and p62. The blockade of autophagic flux contributes to the accumulation of cellular stress and can potentiate cancer cell death.
Impact on Critical Signaling Pathways
This compound's inhibition of V-ATPase has significant downstream effects on key signaling pathways that are often dysregulated in cancer.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in cancer.[6][7] this compound has been shown to inhibit the mTOR signaling cascade. By disrupting lysosomal function, this compound interferes with the nutrient-sensing machinery that activates mTORC1, a key complex in the mTOR pathway. This leads to the dephosphorylation and inactivation of downstream mTORC1 effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in decreased protein synthesis and cell growth.[8]
TRAIL-Induced Apoptosis Pathway
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors are resistant to TRAIL-mediated killing. This compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[1][3] One of the key mechanisms of TRAIL resistance is the expression of the cellular FLICE-like inhibitory protein (c-FLIP), which prevents the activation of caspase-8, a critical initiator caspase in the TRAIL pathway.[9] By inhibiting V-ATPase, this compound can modulate the expression or localization of proteins involved in the TRAIL signaling cascade, leading to enhanced caspase-8 activation and apoptosis.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for Apoptosis and Autophagy Markers
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, LC3B, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant promise as a potential therapeutic agent for cancer. Its ability to inhibit V-ATPase leads to the disruption of multiple cellular processes crucial for cancer cell survival, proliferation, and invasion. The modulation of key signaling pathways such as mTOR and the sensitization to TRAIL-induced apoptosis further underscore its therapeutic potential. Future research should focus on comprehensive in vivo studies to evaluate its efficacy and safety profile in various cancer models, as well as on the identification of predictive biomarkers to guide its clinical application. The development of drug delivery systems to enhance tumor-specific targeting could further improve the therapeutic index of this compound, paving the way for its potential use in clinical settings.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 7. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The caspase-8 modulator c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase 8-dependent sensitization of cancer cells to TRAIL-induced apoptosis following reovirus-infection [pubmed.ncbi.nlm.nih.gov]
The Impact of Concanamycin A on Intracellular Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin A, a macrolide antibiotic, is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of various intracellular organelles, a process fundamental to a multitude of cellular functions. By disrupting this essential proton gradient, this compound serves as a powerful tool to investigate and modulate intracellular trafficking pathways. This technical guide provides an in-depth overview of the core effects of this compound on endocytosis, exocytosis, and autophagy. It includes a compilation of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key pathways and experimental workflows.
Introduction
Intracellular trafficking is the intricate network of pathways that transport proteins, lipids, and other molecules to their correct destinations within a cell. This process is vital for maintaining cellular homeostasis, signaling, and responding to environmental cues. A key player in regulating these pathways is the maintenance of a specific pH within various organelles of the secretory and endocytic pathways. The vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme responsible for establishing and maintaining these acidic environments in organelles such as endosomes, lysosomes, and the Golgi apparatus.
This compound is a specific inhibitor of V-ATPase, binding directly to the V(o) subunit c of the enzyme complex.[1] This binding action obstructs the proton-pumping mechanism, leading to a dissipation of the proton gradient across organellar membranes. This disruption has profound consequences on a variety of intracellular trafficking events, making this compound an invaluable tool for cell biology research and a potential lead compound in drug development. This guide will explore the multifaceted effects of this compound on these critical cellular processes.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the activity of V-ATPase. This enzyme is composed of two domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that facilitates proton translocation. This compound specifically binds to the c-subunit of the V0 domain, which is a key component of the proton pore.[1] This interaction prevents the rotation of the c-ring, thereby halting the pumping of protons into the lumen of the organelle. The resulting increase in intra-organellar pH disrupts the function of pH-sensitive enzymes and the binding and dissociation of receptors and ligands.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on V-ATPase and subsequent intracellular processes have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: V-ATPase Inhibition by this compound
| Parameter | Organism/Cell Type | Value | Reference |
| IC50 | Manduca sexta (tobacco hornworm) midgut | 10 nM | [1] |
| IC50 | Yeast V-type H+-ATPase | 9.2 nM | |
| IC50 | Porcine P-type Na+,K+-ATPase | > 20,000 nM | |
| EC50 (LC3-II accumulation) | HeLa cells (Bafilomycin A1) | 5.6 nM | [2] |
Table 2: Effects of this compound on Intracellular Trafficking Pathways
| Pathway | Cell Type | Marker/Assay | Concentration | Effect | Reference |
| Endocytosis | Macrophage J774 | Oxidized 125I-LDL degradation | 25 nM | ~80% inhibition | [3] |
| Endocytosis | Macrophage J774 | Cell-surface receptor activity | 25 nM | ~50% reduction | [3] |
| Exocytosis | PC12 cells | CgA-EAP release | 0.4 µM | No significant effect | [4] |
| Autophagy | HeLa cells | LC3-II turnover (Bafilomycin A1) | 10 nM | Maximal LC3-II increase | [2] |
| Organelle pH | Neutrophils | Phagosomal pH | 100 nM | Prevents acidification | [5] |
| Organelle pH | MCF7 cells | Lysosomal pH | 2 nM | Neutralization | [6] |
Effect on Endocytosis
Endocytosis is the process by which cells internalize molecules and particles by engulfing them in a vesicle. The maturation of endosomes and their fusion with lysosomes are highly dependent on the progressive acidification of their lumen.
This compound disrupts endocytosis by inhibiting V-ATPase-mediated acidification of endosomes. This has several consequences:
-
Inhibition of Receptor-Ligand Dissociation: The low pH of early endosomes is crucial for the dissociation of many receptor-ligand complexes. Inhibition of acidification can trap ligands bound to their receptors, preventing receptor recycling to the plasma membrane and attenuating downstream signaling.
-
Impaired Endosomal Maturation: The transition from early to late endosomes and subsequent fusion with lysosomes is a pH-dependent process. By neutralizing endosomal pH, this compound can halt this maturation cascade.
-
Inhibition of Lysosomal Degradation: Lysosomal hydrolases have optimal activity at acidic pH. The increase in lysosomal pH caused by this compound inactivates these enzymes, leading to the accumulation of undigested cargo.[3]
Experimental Protocol: Measuring Endocytosis Inhibition using Fluorescent Dextran
This protocol describes a method to quantify the effect of this compound on fluid-phase endocytosis using fluorescently labeled dextran.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
96-well black, clear-bottom plates (for microscopy) or flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for microscopy) or a larger flask (for flow cytometry) to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0, 10, 50, 100 nM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate for 1 hour at 37°C.
-
-
Dextran Uptake:
-
Prepare a solution of FITC-dextran in complete medium (e.g., 1 mg/mL).
-
Add the FITC-dextran solution to the pre-treated cells.
-
Incubate for 30 minutes at 37°C to allow for endocytosis.
-
-
Washing:
-
Remove the dextran-containing medium.
-
Wash the cells three times with ice-cold PBS to remove surface-bound dextran.
-
-
Quantification:
-
Flow Cytometry:
-
Trypsinize the cells and resuspend in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate laser and filter settings for FITC.
-
Quantify the mean fluorescence intensity for each treatment condition.
-
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of dextran uptake for each this compound concentration relative to the untreated control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
-
Effect on Exocytosis
Exocytosis is the process by which cells release molecules, such as hormones and neurotransmitters, from the cell. This can occur via a constitutive or a regulated pathway. The role of V-ATPase and organelle acidification in exocytosis is complex and can be cell-type and cargo-specific.
In some secretory cells, the acidification of secretory granules is important for the proper processing and packaging of cargo. For example, the processing of prohormones to their active form often occurs in the acidic environment of immature secretory granules. However, studies have shown that acute inhibition of V-ATPase with this compound does not always inhibit the final fusion step of exocytosis.[4] This suggests that while acidification is important for granule maturation, it may not be directly required for the mechanics of vesicle fusion with the plasma membrane in all cases.
References
- 1. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Optimal Working Concentration of Concanamycin A for Western Blot
For Researchers, Scientists, and Drug Development Professionals
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an essential proton pump responsible for the acidification of intracellular organelles such as lysosomes and endosomes.[1][2][3][4] By inhibiting V-ATPase, this compound elevates the pH of these compartments, which in turn blocks the fusion of autophagosomes with lysosomes.[5][6][7][8] This disruption of the autophagic flux leads to the accumulation of autophagosomes and their cargo.
In the context of a Western blot, this effect is commonly leveraged to study the process of autophagy. The accumulation of the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II) is a widely accepted marker for the presence of autophagosomes.[9][10][11] Therefore, treating cells with this compound and observing an increase in the LC3-II band intensity relative to an untreated control provides a quantitative measure of autophagic flux.
Data Presentation: Working Concentrations of this compound
The optimal working concentration of this compound can vary depending on the cell type, treatment duration, and the specific biological question being addressed. Below is a summary of concentrations used in various studies. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
| Cell Type/Organism | Concentration | Treatment Duration | Application/Observed Effect | Reference |
| Human Breast Epithelial Cells (MCF10A) | 100 nM | 1 hour | Inhibition of GFP-LC3 and LAMP1 colocalization | [9] |
| Tobacco BY-2 Cells | 0.1 µM (100 nM) | 24 hours | Inhibition of autophagy, accumulation of autophagic bodies | [5] |
| Green Alga (Chlamydomonas reinhardtii) | 0.1 µM (100 nM) | 16-24 hours | Blockage of autophagic flux, preventing protein degradation | [12] |
| Arabidopsis thaliana seedlings | 1 µM | Not specified | Prevention of vacuolar protein degradation | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 nM | 1 hour | Successful inhibition of V-ATPase, indicated by lysosomal pH increase | [13] |
| Various Cancer Cell Lines | 1, 3, 10 nM | 24-48 hours | Inhibition of proliferation and induction of apoptosis | [13] |
Note: The IC50 for V-ATPase inhibition by this compound is approximately 10 nM.[3][4][14]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Autophagic Flux Analysis by Western Blot
This protocol describes a method to determine the optimal working concentration of this compound for assessing autophagic flux via Western blot detection of LC3-II accumulation.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against LC3 (and p62/SQSTM1, optional)
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Stock Solution Preparation: Reconstitute lyophilized this compound in DMSO to prepare a stock solution (e.g., 20 µM as suggested by Cell Signaling Technology)[1]. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed your cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Dose-Response Treatment:
-
Prepare a series of dilutions of this compound in fresh cell culture medium. Based on the literature, a starting range of 10 nM, 50 nM, 100 nM, and 500 nM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a fixed period (e.g., 2, 4, or 6 hours). The incubation time should be optimized in a separate time-course experiment.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody against LC3 (and p62, if desired) and a loading control antibody at the recommended dilutions in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Analyze the band intensities for LC3-II and the loading control.
-
The optimal concentration of this compound will be the lowest concentration that gives a robust and saturating increase in the LC3-II band intensity compared to the vehicle control, without causing significant cell death or changes in the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced LC3-II accumulation.
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. glpbio.com [glpbio.com]
- 5. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor this compound and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Oxidized Proteins by Autophagy during Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. V-ATPase is a universal regulator of LC3-associated phagocytosis and non-canonical autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Using Concanamycin A to measure autophagic flux with LC3 turnover assay.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Autophagic flux is the dynamic process of autophagosome synthesis, their fusion with lysosomes, and the subsequent degradation of their contents. Accurate measurement of autophagic flux is crucial for understanding the role of autophagy in health and disease. The LC3 turnover assay is a widely accepted method for quantifying autophagic flux. This assay relies on the monitoring of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is lipidated and recruited to the autophagosome membrane during autophagy. The lipidated form, LC3-II, is subsequently degraded upon fusion of the autophagosome with the lysosome. By inhibiting lysosomal degradation, the accumulation of LC3-II can be used as a measure of the rate of autophagosome formation, and thus, autophagic flux.
Concanamycin A is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase) in the lysosomal membrane.[1] By blocking the V-ATPase, this compound prevents the acidification of the lysosome, thereby inhibiting the activity of lysosomal hydrolases and blocking the degradation of autophagosomes.[1][2] This leads to an accumulation of LC3-II, which can be quantified by Western blotting. This application note provides a detailed protocol for using this compound to measure autophagic flux via the LC3 turnover assay.
Principle of the Assay
The LC3 turnover assay, or autophagic flux assay, measures the amount of LC3-II that is delivered to and degraded in the lysosome over a period of time.[3] In the presence of a lysosomal inhibitor like this compound, the degradation of LC3-II is blocked, leading to its accumulation. The difference in the amount of LC3-II in the presence and absence of this compound is a measure of the autophagic flux. An increase in this difference indicates an induction of autophagy, while a decrease suggests an inhibition of the pathway.
Data Presentation
The following tables provide a representative summary of quantitative data obtained from an LC3 turnover assay using this compound in two common cell lines, HeLa and SH-SY5Y. The data is presented as the relative band intensity of LC3-II normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Autophagic Flux in HeLa Cells Treated with Starvation
| Treatment Condition | Relative LC3-II Band Intensity (Mean ± SD, n=3) | Autophagic Flux (LC3-II with ConA - LC3-II without ConA) |
| Control (Vehicle) | 1.0 ± 0.1 | 2.5 |
| Control + this compound (50 nM) | 3.5 ± 0.3 | |
| Starvation (EBSS) | 2.5 ± 0.2 | 6.0 |
| Starvation (EBSS) + this compound (50 nM) | 8.5 ± 0.6 |
Table 2: Autophagic Flux in SH-SY5Y Cells Treated with a Neurotoxin
| Treatment Condition | Relative LC3-II Band Intensity (Mean ± SD, n=3) | Autophagic Flux (LC3-II with ConA - LC3-II without ConA) |
| Control (Vehicle) | 1.0 ± 0.15 | 2.2 |
| Control + this compound (50 nM) | 3.2 ± 0.25 | |
| Neurotoxin | 1.8 ± 0.2 | 1.7 |
| Neurotoxin + this compound (50 nM) | 3.5 ± 0.3 |
Experimental Protocols
This section provides a detailed methodology for performing an LC3 turnover assay using this compound.
Materials and Reagents
-
Cell Lines: HeLa, SH-SY5Y, or other cell line of interest.
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Starvation Medium: Earle's Balanced Salt Solution (EBSS).
-
This compound: Stock solution (e.g., 10 µM in DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary Antibody: Rabbit anti-LC3B antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 12-15% polyacrylamide gels.
-
PVDF Membrane.
-
Chemiluminescent Substrate.
Experimental Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
For each experimental condition, set up duplicate wells: one treated with vehicle (DMSO) and one with this compound.
-
Basal Autophagic Flux:
-
Treat cells with vehicle or 50 nM this compound for 2-4 hours.
-
-
Induced Autophagic Flux (e.g., Starvation):
-
Wash cells with PBS and replace the culture medium with EBSS.
-
Treat cells with vehicle or 50 nM this compound for 2-4 hours in EBSS.
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the primary antibody against the loading control (e.g., GAPDH or β-actin).
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the loading control.
-
Calculate the autophagic flux by subtracting the normalized LC3-II intensity of the vehicle-treated sample from the this compound-treated sample for each condition.[4][5]
-
Visualizations
Autophagy Signaling Pathway
Caption: The core machinery of macroautophagy.
Experimental Workflow for LC3 Turnover Assay
Caption: Workflow for measuring autophagic flux.
Logical Relationship for Autophagic Flux Calculation
Caption: Calculating autophagic flux.
References
Concanamycin A treatment for studying T cell-mediated inflammation.
Introduction
Concanamycin A (CMA) is a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3] As a member of the 18-membered macrolide antibiotic family, its primary mechanism of action involves neutralizing the pH of acidic intracellular organelles, such as lysosomes and the lytic granules of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[4][5] This specific activity makes this compound an invaluable tool for dissecting the mechanisms of T cell-mediated cytotoxicity and inflammation.
In the context of T cell biology, the acidic environment of lytic granules is essential for maintaining the stability and activity of cytotoxic proteins like perforin and granzymes.[4] By inhibiting the V-ATPase proton pump, this compound raises the pH within these granules, leading to the rapid degradation of perforin.[6] Consequently, CMA selectively blocks the perforin-based cytotoxic pathway, which is a major mechanism for eliminating virus-infected and tumor cells.[6] Crucially, it does not affect the Fas ligand (FasL)-dependent killing pathway, allowing researchers to differentiate between these two key cytotoxic mechanisms.[6]
Furthermore, studies have shown that V-ATPase activity is critical for the survival of activated CD8+ CTLs, with this compound treatment inducing apoptosis in these cells.[2][3][7] This highlights its utility in studying the fundamental cellular processes that sustain an inflammatory immune response.
Key Applications:
-
Selective inhibition of the perforin-mediated cytotoxic pathway.
-
Distinguishing between perforin-based and Fas-based T cell cytotoxicity.
-
Investigating the role of organelle acidification in T cell effector function.
-
Studying the survival requirements of activated cytotoxic T lymphocytes.
Data Presentation: Quantitative Parameters for this compound Usage
The following table summarizes key quantitative data for the application of this compound in T cell studies, derived from published research.
| Parameter | Concentration | Cell Type | Observed Effect | Reference |
| Inhibition of Cytotoxicity | 10 nM | Human Memory CD8+ T cells | Inhibition of target cell killing. | [8][9] |
| V-ATPase Inhibition (IC50) | ~10 nM | V-ATPase from Manduca sexta | 50% inhibition of V-ATPase activity. | [10] |
| Cytotoxicity Assay Pre-treatment | 100 ng/mL (~115 nM) | Autologous Vδ2⁺ T cells | Pre-treatment for 2 hours inhibited cytotoxicity towards target macrophages. | [11] |
| Induction of Cell Death | Not specified | Activated CD8+ CTL clones | Preferentially decreased cell viability and induced apoptosis. | [2][3] |
| Solubility in DMSO | Up to 50 mg/mL | N/A | Stock solution preparation. | [1] |
| Storage Temperature | -20°C | N/A | Recommended for long-term stability of stock solutions. | [1] |
Visualization of Mechanisms and Workflows
Mechanism of Action
Caption: Mechanism of this compound in inhibiting perforin-mediated T cell cytotoxicity.
Experimental Workflow
References
- 1. astorscientific.us [astorscientific.us]
- 2. This compound, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a vacuolar type H(+)-ATPase inhibitor, induces cell death in activated CD8(+) CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FD-891, a structural analogue of this compound that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Concanamycin A in Plant Cell Autophagy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Concanamycin A (ConcA) in the study of autophagy in plant cells. ConcA is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for the acidification of lytic vacuoles.[1][2][3] By inhibiting the V-ATPase, ConcA prevents the degradation of autophagic bodies that have fused with the vacuole, leading to their accumulation and facilitating their detection and quantification.[4][5] This makes ConcA an invaluable tool for studying autophagic flux in plants.
Mechanism of Action
This compound targets the V-ATPase, a proton pump located on the tonoplast (the vacuolar membrane), as well as on the membranes of the Golgi apparatus and the trans-Golgi network (TGN).[6][7][8] Inhibition of the V-ATPase leads to an increase in the pH of the vacuolar lumen.[6][7] This alkalization inhibits the activity of pH-dependent hydrolases and proteases within the vacuole, which are responsible for the breakdown of autophagic cargo.[4] As a result, autophagic bodies, which are single-membrane vesicles containing cytoplasmic material delivered to the vacuole by autophagosomes, accumulate within the vacuole and become readily observable.[4][5]
Core Applications
-
Measuring Autophagic Flux: ConcA is widely used in what is often termed the "concanamycin test" to assess the rate of autophagy (autophagic flux).[4] By comparing the number of autophagic bodies in treated versus untreated cells, researchers can quantify the level of autophagy.
-
Studying Autophagy-Deficient Mutants: This protocol is effective for confirming the role of specific genes in autophagy. Autophagy-related (atg) mutants will not accumulate autophagic bodies in the presence of ConcA, a phenotype that can be restored by complementing the mutant with the functional gene.[4]
-
Investigating the Effects of Stress on Autophagy: Researchers can use ConcA to study how various biotic and abiotic stresses, such as nutrient starvation, pathogen attack, or exposure to toxins, modulate the autophagic process in plant cells.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes when using this compound in plant autophagy studies.
| Plant System | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Arabidopsis thaliana roots | 1 µM | 8 hours | Accumulation of autophagic bodies in the vacuole. | [4] |
| Arabidopsis thaliana roots | Not specified | 3.5 hours | Slow accumulation of autophagic bodies in wild-type, high accumulation in TOR-RNAi lines. | [5] |
| Tobacco BY-2 cells | Not specified | Not specified | Accumulation of autophagic bodies in the central vacuole. | [9][10] |
| Chlamydomonas reinhardtii | 0.1 µM | 16 hours | Inhibition of autophagic flux, confirmed by detection of lipidated ATG8. | [11] |
| Assay | Plant System | Key Quantitative Measurement | Typical Observation with this compound |
| Microscopy (DIC/Confocal) | Arabidopsis thaliana | Number of autophagic bodies per cell/vacuole | Significant increase in the number of visible autophagic bodies. |
| GFP-ATG8 Cleavage Assay | Arabidopsis thaliana, Rice | Ratio of free GFP to full-length GFP-ATG8 | Increased ratio, indicating enhanced delivery of GFP-ATG8 to the vacuole and subsequent processing.[12][13] |
| Transmission Electron Microscopy | Arabidopsis thaliana | Number and morphology of autophagic bodies | Accumulation of spherical bodies containing cytoplasmic material within the vacuole.[14] |
Experimental Protocols
Protocol 1: The "Concanamycin Test" for Assessing Autophagic Flux
This protocol describes a fundamental assay to visualize and quantify the accumulation of autophagic bodies in plant cells.
Materials:
-
Plant seedlings (e.g., 7-day-old Arabidopsis thaliana)
-
Liquid culture medium (e.g., MS medium)
-
This compound (stock solution in DMSO)
-
Microscopy slides and coverslips
-
Differential Interference Contrast (DIC) or confocal microscope
Procedure:
-
Prepare a working solution of this compound in the liquid culture medium. A final concentration of 0.5-1 µM is commonly used.
-
Transfer seedlings into a multi-well plate containing the this compound solution. Include a control group with the same concentration of DMSO without ConcA.
-
To induce autophagy, nutrient starvation can be applied by using a medium lacking nitrogen or carbon.
-
Incubate the seedlings for 4-8 hours under appropriate growth conditions.
-
Mount the roots or other tissues of interest on a microscope slide in a drop of the treatment solution.
-
Observe the vacuoles of the cells using DIC or confocal microscopy. Autophagic bodies will appear as small, spherical structures moving within the vacuole.
-
Quantify the number of autophagic bodies per vacuole in a defined area for both treated and control samples.
Protocol 2: GFP-ATG8 Cleavage Assay
This biochemical assay provides a quantitative measure of autophagic flux by monitoring the processing of a GFP-ATG8 fusion protein.[12] When autophagosomes fuse with the vacuole, GFP-ATG8 is delivered inside and the GFP moiety is cleaved from ATG8. Free GFP is relatively stable in the vacuole, while GFP-ATG8 is degraded.[15]
Materials:
-
Transgenic plants expressing a GFP-ATG8 fusion protein (e.g., Arabidopsis thaliana expressing GFP-ATG8a).
-
Liquid culture medium.
-
This compound.
-
Protein extraction buffer.
-
SDS-PAGE and western blotting reagents.
-
Anti-GFP antibody.
Procedure:
-
Treat GFP-ATG8 transgenic seedlings with this compound (0.5-1 µM) in liquid medium for a designated time (e.g., 8-16 hours). Include a DMSO control.
-
Harvest the plant tissue and immediately freeze it in liquid nitrogen.
-
Extract total proteins using a suitable extraction buffer.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a western blot using an anti-GFP antibody to detect both full-length GFP-ATG8 and the free GFP cleavage product.
-
Quantify the band intensities for GFP-ATG8 and free GFP. The ratio of free GFP to total GFP (free GFP + GFP-ATG8) is an indicator of autophagic flux.[13]
Protocol 3: Monodansylcadaverine (MDC) Staining
MDC is a fluorescent dye that accumulates in acidic compartments and can be used to label autophagosomes.[16][17]
Materials:
-
Plant seedlings.
-
Phosphate-buffered saline (PBS).
-
Monodansylcadaverine (MDC) stock solution.
-
This compound.
-
Fluorescence microscope.
Procedure:
-
Treat seedlings with this compound as described in Protocol 1 to accumulate autophagic structures.
-
Prepare a fresh staining solution of MDC in PBS at a final concentration of 50-100 µM.
-
Incubate the seedlings in the MDC solution for 10-30 minutes at room temperature in the dark.
-
Wash the seedlings several times with PBS to remove excess dye.
-
Observe the stained cells under a fluorescence microscope with an excitation wavelength of ~335-380 nm and an emission wavelength of ~508-525 nm.[16]
-
Autophagosomes will appear as distinct punctate fluorescent structures in the cytoplasm.
Protocol 4: Transmission Electron Microscopy (TEM)
TEM provides high-resolution imaging to confirm the presence and ultrastructure of autophagic bodies within the vacuole.[18][19]
Materials:
-
Plant tissue treated with this compound.
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide).
-
Resin for embedding.
-
Ultramicrotome.
-
TEM grids.
-
Uranyl acetate and lead citrate for staining.
-
Transmission electron microscope.
Procedure:
-
Treat plant tissue (e.g., root tips) with this compound to induce the accumulation of autophagic bodies.
-
Fix the tissue in a suitable fixative solution (e.g., 2.5% glutaraldehyde in phosphate buffer).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded ethanol series.
-
Infiltrate and embed the tissue in resin.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope. Autophagic bodies will be visible as single-membrane vesicles containing cytoplasmic components within the vacuole.[14][18]
Visualizations
Caption: Mechanism of this compound action in plant cell autophagy.
Caption: General workflow for studying plant autophagy using this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The Plant V-ATPase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The V-ATPase inhibitors this compound and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Monitoring Autophagy in Rice With GFP-ATG8 Marker Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Visualization of autophagy in Arabidopsis using the fluorescent dye monodansylcadaverine and a GFP-AtATG8e fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) [agris.fao.org]
Concanamycin A In Vivo Administration and Dosage in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1][2] By disrupting this crucial cellular function, this compound serves as a valuable tool for studying a variety of biological processes, including autophagy, endocytic trafficking, and tumor metastasis.[3][4][5] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, dosage information, and a summary of its mechanism of action.
Data Presentation: In Vivo Dosages of this compound and Related V-ATPase Inhibitors
The following tables summarize quantitative data on the in vivo administration of this compound and other V-ATPase inhibitors in rodent models. This information is intended to guide dose selection for future in vivo studies.
Table 1: In Vivo Administration of this compound
| Species | Mouse Model | Administration Route | Dosage | Vehicle | Application | Reference |
| Mouse | Wild type | Intravenous (i.v.) | 15 mg/kg | Not specified | Induction of T cell-mediated hepatitis | [6][7] |
| Rat | Not specified | Not specified | 4.0 µ g/100 g (0.04 mg/kg) | Not specified | Inhibition of insulin receptor accumulation in endosomes | [5] |
Table 2: In Vivo Intraperitoneal (IP) Administration of Other V-ATPase Inhibitors
| Compound | Mouse Model | Dosage | Vehicle | Application | Reference |
| Anti-V-ATPase mAb | Ovarian cancer xenograft | 300 µ g/mouse | PBS | Tumor growth inhibition | [8] |
| Anti-V-ATPase nanobody | 4T1-12B breast cancer | Up to 66 µ g/mouse (3x/week) | Not specified | Inhibition of metastasis | [9] |
| Archazolid | 4T1-Luc metastasis model | 1 mg/kg | Not specified | Inhibition of metastasis | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for injection in mice. Due to its limited aqueous solubility, a vehicle containing DMSO and other co-solvents is typically required.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Reconstitution of Lyophilized Powder:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in DMSO to create a stock solution. For example, to create a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 866.09 g/mol ).[7]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can aid in solubilization.[11]
-
-
Preparation of the Final Injection Vehicle:
-
A common vehicle formulation for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Important: The final concentration of DMSO should be kept as low as possible to minimize toxicity. If a lower DMSO concentration is desired, a formulation of 2% DMSO, 40% PEG300, 5% Tween 80, and 53% saline can be tested.
-
-
Preparation of the Dosing Solution:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration and the total volume of the dosing solution.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution to the appropriate volume of PEG300. Mix well.
-
Add the Tween 80 and mix thoroughly.
-
Finally, add the saline or PBS to reach the final volume and mix until a clear solution is formed.
-
-
Storage:
Protocol 2: Intravenous (i.v.) Administration of this compound in Mice
This protocol is based on a study that induced T cell-mediated hepatitis in wild-type mice.
Materials:
-
Prepared this compound dosing solution (from Protocol 1)
-
Mouse restrainer
-
27-30 gauge needle and 1 mL syringe
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Animal Preparation:
-
Place the mouse in a suitable restrainer to immobilize it and expose the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and easier to inject.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Hold the tail gently and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution. The maximum injection volume for a mouse is typically around 10 ml/kg.
-
If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt the injection again at a more proximal site.
-
-
Post-Injection Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (i.p.) Administration of this compound in Mice
Disclaimer: Currently, there is a lack of published studies specifying a definitive intraperitoneal dosage of this compound in mice. The following protocol is a general guideline for i.p. injections in mice. Researchers should perform a dose-response study to determine the optimal and safe dosage for their specific application, potentially starting with a low dose extrapolated from the rat study (0.04 mg/kg) and dosages used for other V-ATPase inhibitors.
Materials:
-
Prepared this compound dosing solution (from Protocol 1)
-
25-27 gauge needle and 1 mL syringe
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to restrain the head and body.
-
Turn the mouse over to expose the abdomen.
-
-
Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Inject the this compound solution. The maximum i.p. injection volume for a mouse is typically around 10 ml/kg.[12]
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: V-ATPase Inhibition and Downstream Effects
This compound directly binds to the c subunit of the V₀ domain of the V-ATPase complex.[13] This binding inhibits the proton-pumping activity of the V-ATPase, leading to an increase in the pH of intracellular acidic compartments.[1] This disruption of the cellular pH gradient has several downstream consequences, most notably the inhibition of autophagic flux. By neutralizing the acidic environment of the lysosome, this compound prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[4]
Furthermore, V-ATPase activity is linked to the regulation of key signaling pathways, including the mTORC1 pathway. V-ATPase is involved in the recruitment of mTORC1 to the lysosomal surface, a critical step for its activation.[3] Therefore, inhibition of V-ATPase by this compound can lead to the inactivation of mTORC1, a master regulator of cell growth and proliferation, and a negative regulator of autophagy.
Caption: Mechanism of Action of this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo experiments with this compound in mouse models.
References
- 1. Mouse Models of Peritoneal Carcinomatosis to Develop Clinical Applications [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. Making the Case for Autophagy Inhibition as a Therapeutic Strategy in Combination with Androgen-Targeted Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. In vivo anti‐V‐ATPase antibody treatment delays ovarian tumor growth by increasing antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A nanobody against the V-ATPase c subunit inhibits metastasis of 4T1-12B breast tumor cells to lung in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BioCentury - V-ATPase inhibitor for KRAS-driven cancer [biocentury.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Concanamycin A for Studying Cellular Organelle pH Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Concanamycin A, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), to investigate the critical role of pH regulation in various cellular organelles. Understanding the acidic environment of organelles like lysosomes, endosomes, and the Golgi apparatus is fundamental to cell biology and has significant implications for drug development and disease research.
Introduction
This compound is a macrolide antibiotic derived from Streptomyces species that serves as a powerful research tool.[1] Its primary mechanism of action is the specific inhibition of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments.[1][2][3] By blocking V-ATPase, this compound effectively neutralizes the acidic pH of organelles, allowing researchers to dissect the physiological consequences of this disruption.[1][2] This makes it an invaluable tool for studying processes such as endocytosis, autophagy, protein trafficking, and lysosomal degradation.[1][2][4]
Mechanism of Action
This compound specifically targets the V-ATPase complex, a multi-subunit enzyme with two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which translocates protons.[3][5] this compound binds to the c-subunit of the V0 domain, thereby inhibiting proton transport and preventing the acidification of the organelle lumen.[6][7] This inhibition is highly specific and occurs at nanomolar concentrations, making this compound a more potent inhibitor than the related compound, Bafilomycin A1.[2]
Applications in Cellular Research
-
Lysosomal Function: Lysosomes maintain a highly acidic lumen (pH ~4.5–5.5) essential for the activity of their degradative enzymes.[8] Treatment with this compound raises the lysosomal pH, inhibiting enzymatic activity and allowing for the study of lysosomal storage disorders, drug sequestration, and apoptosis.[1][9]
-
Endosomal Acidification: The progressive acidification of endosomes is crucial for ligand-receptor dissociation, receptor recycling, and the entry of certain pathogens.[2] this compound can be used to arrest this process at different stages, helping to elucidate the kinetics and molecular requirements of endosomal maturation.
-
Golgi Apparatus Homeostasis: The Golgi apparatus maintains a slightly acidic pH which is important for protein sorting, processing, and trafficking.[3][10] Inhibition of V-ATPase by this compound disrupts Golgi pH and can lead to swelling of the Golgi cisternae, providing insights into the role of pH in the secretory pathway.[11]
-
Autophagy: Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes for degradation of their contents.[1][4] this compound blocks the final step of autophagy by preventing the acidification required for lysosomal degradation, leading to the accumulation of autophagosomes.[1][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound as reported in the literature.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell/System Type | Reference |
| IC50 for V-ATPase | 10 nM | Purified V-ATPase from Manduca sexta | [6][12] |
| IC50 for lysosomal acidification | 0.061 nM | Rat liver lysosomes | [13] |
| Inhibition of endosome/lysosome acidification | 4 nM | Macrophage J774 cells | [14] |
| Inhibition of cholesteryl-ester synthesis | 14 nM | Macrophage J774 cells | [14] |
| Inhibition of oxidized-LDL degradation | 25 nM | Macrophage J774 cells | [14] |
| Inhibition of cell fusion | >2 nM | BHK cells infected with NOV | [10] |
| Inhibition of cell proliferation | 1-10 nM | Human primary AML cells | [15] |
| Induction of nuclear fragmentation | >3 nM (after 48h) | HMEC-1 cells | [16] |
Table 2: Effects of this compound on Cellular Processes
| Process Affected | Effective Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |
| Autophagy | 1 µM | Lace plant (Aponogeton madagascariensis) | Not specified | Accumulation of autophagosome-like structures | [17] |
| Autophagy | 100 nM | Tobacco BY-2 cells | >12 hours | Alkalization of the central vacuole | [18] |
| Golgi Swelling | Not specified | Tobacco BY-2 cells | Not specified | Massive vacuolation of the Golgi apparatus | [11] |
| Cytosolic and Vacuolar pH | 1 µM | Yeast (Saccharomyces cerevisiae) | 30 minutes | Abolishes glucose-induced vacuolar acidification | [19] |
| Lysosomal pH | 500 nM | Mouse Embryonic Fibroblasts (MEFs) | 1 hour | Loss of LysoTracker staining | [20] |
| T Cell Death | 100 nM | Mouse CD8+ T cells | 0-20 hours | Induces DNA fragmentation | [13] |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using a Fluorescent Probe
This protocol describes the use of a pH-sensitive fluorescent dye, such as LysoSensor™, to measure changes in lysosomal pH upon treatment with this compound.[8]
Materials:
-
Cultured cells (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
LysoSensor™ dye (or other suitable pH-sensitive lysosomal probe)[8]
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 100 nM). As a control, prepare a vehicle-only solution with the same concentration of DMSO.
-
Remove the culture medium from the cells and replace it with the this compound or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Prepare the LysoSensor™ working solution in pre-warmed medium according to the manufacturer's instructions.
-
Remove the this compound/vehicle medium and wash the cells once with PBS.
-
Add the LysoSensor™ working solution to the cells and incubate for the time recommended by the manufacturer (typically 5-30 minutes).
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Capture images of both the control and this compound-treated cells.
-
Quantify the fluorescence intensity of the lysosomes. For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission wavelengths to determine the pH.[21]
Protocol 2: Assessing Autophagic Flux using this compound
This protocol details a method to monitor autophagic flux by observing the accumulation of autophagosomes in the presence of this compound. This is often assessed by monitoring the levels of LC3-II, a protein marker for autophagosomes.
Materials:
-
Cultured cells (e.g., tobacco BY-2 cells, mammalian cell lines)
-
Complete cell culture medium
-
Starvation medium (e.g., sucrose-free medium for plant cells, Earle's Balanced Salt Solution for mammalian cells)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Induce autophagy by replacing the complete medium with starvation medium.
-
Treat one set of starved cells with this compound (e.g., 100 nM) and another with vehicle (DMSO) for a specified time (e.g., 4-6 hours). A non-starved control group should also be included.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LC3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound compared to its absence indicates an active autophagic flux.
Visualizations
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Workflow for measuring organellar pH changes.
Caption: this compound's effect on the autophagy pathway.
References
- 1. youtube.com [youtube.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 9. Inhibitors of V-type ATPases, bafilomycin A1 and this compound, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The V-ATPase inhibitors this compound and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pan autophagy inhibitors through a high-throughput screen highlights macroautophagy as an evolutionarily conserved process across 3 eukaryotic kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Vacuolar and Plasma Membrane Proton Pumps Collaborate to Achieve Cytosolic pH Homeostasis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing Concanamycin A treatment duration for maximal V-ATPase inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Concanamycin A for maximal V-ATPase inhibition. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] It binds to the V₀ subunit of the V-ATPase complex, which is the transmembrane proton pore.[1] This binding event obstructs the proton translocation machinery, leading to an inhibition of ATP hydrolysis and a subsequent block in the pumping of protons across the membrane. This disruption of the proton gradient ultimately leads to the alkalinization of intracellular acidic compartments like lysosomes and the Golgi apparatus.
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound typically falls within the nanomolar (nM) range. The IC₅₀ value, the concentration required to inhibit 50% of V-ATPase activity, is approximately 9.2 nM in yeast. However, the optimal concentration is cell-type dependent and can range from low nanomolar to micromolar concentrations depending on the experimental goals. For instance, in some cancer cell lines, concentrations between 1 nM and 10 nM have been shown to inhibit proliferation and induce apoptosis after 48 hours.[3]
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a lyophilized powder and is soluble in DMSO, ethanol, methanol, chloroform, acetone, and ethyl acetate.[2] For a stock solution, it can be reconstituted in DMSO. For example, a 20 μM stock can be prepared by dissolving 20 μg of powder in 1.15 mL of DMSO.[2] Stock solutions in DMSO are reported to be stable for at least one year when stored at -20°C.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: What are the downstream cellular effects of V-ATPase inhibition by this compound?
A4: Inhibition of V-ATPase by this compound leads to a cascade of cellular effects due to the disruption of pH homeostasis in various organelles. These effects include:
-
Inhibition of autophagy: The fusion of autophagosomes with lysosomes and the degradation of their contents are pH-dependent processes that are blocked by this compound.
-
Disruption of protein trafficking and degradation: The proper sorting and processing of proteins within the Golgi and endo-lysosomal pathway are impaired.
-
Modulation of signaling pathways: Key cellular signaling pathways that are regulated by lysosomal function, such as mTORC1 and Wnt/β-catenin, are affected.[4][5][6]
-
Induction of apoptosis: In many cancer cell lines, prolonged treatment with this compound can trigger programmed cell death.[1][2][3]
This compound Treatment Parameters
The optimal concentration and duration of this compound treatment are critical for achieving maximal V-ATPase inhibition while minimizing off-target effects and cytotoxicity. The following table summarizes effective concentrations and treatment times reported in various cell lines. It is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental setup.
| Cell Line/Organism | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Yeast (Saccharomyces cerevisiae) | 9.2 nM (IC₅₀) | Not specified | V-ATPase inhibition | |
| Human Oral Squamous Carcinoma Cells | Low-concentration | Not specified | Induction of apoptosis | [1] |
| Human Prostate Cancer Cells (C4-2B) | Nanomolar | Not specified | 80% reduction in invasion | [1] |
| Human Microvascular Endothelial Cells (HMEC-1) | 1 - 10 nM | 24 - 48 hours | Inhibition of proliferation, G2/M cell cycle arrest (48h), increased cell death (>3 nM at 48h) | [3] |
| Murine Leukemic Monocyte Cells (RAW 264.7) | Not specified | Not specified | Decreased cell growth and survival, NO production | [2] |
| Professional Secretory Cells | Nanomolar | Prolonged | Elimination of regulated secretion, blocked prohormone processing | [7] |
Experimental Protocols
Protocol 1: Assessment of V-ATPase-Dependent Proton Pumping using ACMA Fluorescence Quenching
This protocol allows for the measurement of V-ATPase-dependent proton pumping into isolated vesicles (e.g., lysosomes or vacuolar membranes) by monitoring the fluorescence quenching of 9-amino-6-chloro-2-methoxyacridine (ACMA).
Materials:
-
Isolated vesicles (e.g., lysosomal fraction)
-
ACMA (9-amino-6-chloro-2-methoxyacridine) stock solution (e.g., 1 mM in ethanol)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.5, 5 mM MgCl₂, 300 mM KCl)[8]
-
ATP stock solution (e.g., 100 mM, pH 7.0)
-
This compound stock solution (in DMSO)
-
Protonophore (uncoupler) such as SF6847 or FCCP (e.g., 1 mM in ethanol)
-
Fluorometer with stirring capabilities
Procedure:
-
Vesicle Preparation: Dilute the isolated vesicles to the desired protein concentration (e.g., 0.25-0.75 mg/mL) in the Assay Buffer.[8][9]
-
Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for ACMA (e.g., excitation at 410 nm and emission at 480 nm).
-
Baseline Measurement: Add the diluted vesicle suspension to a cuvette and place it in the fluorometer. Add ACMA to a final concentration of 0.3-1 µg/mL and allow the fluorescence signal to stabilize to obtain a baseline reading.[8][9]
-
Initiation of Proton Pumping: Initiate the reaction by adding ATP to a final concentration of 1 mM.[8] ATP hydrolysis by V-ATPase will drive protons into the vesicles, causing a decrease in the intra-vesicular pH. This acidification leads to the quenching of the ACMA fluorescence signal.
-
Monitoring Fluorescence Quenching: Record the decrease in fluorescence over time. The initial rate of fluorescence quenching is proportional to the V-ATPase proton pumping activity.
-
Inhibition with this compound: To confirm that the observed proton pumping is V-ATPase dependent, pre-incubate the vesicles with an optimized concentration of this compound for a sufficient duration before adding ATP. A significant reduction in the rate of fluorescence quenching indicates specific inhibition of V-ATPase.
-
Dissipation of Proton Gradient: At the end of the experiment, add a protonophore (e.g., SF6847 to 0.3 µM) to dissipate the proton gradient.[8][9] This should result in a rapid de-quenching of the ACMA fluorescence, returning the signal to near the initial baseline level.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete V-ATPase Inhibition | - Insufficient this compound concentration: The concentration used may be too low for the specific cell type or experimental conditions. - Short treatment duration: The incubation time may not be long enough for the inhibitor to effectively block V-ATPase activity. - Degradation of this compound: Improper storage or handling of the stock solution can lead to reduced potency. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Conduct a time-course experiment to identify the minimal duration required for maximal inhibition. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the stock is stored at -20°C and protected from light. |
| High Cytotoxicity/Cell Death | - This compound concentration is too high: High concentrations can lead to off-target effects and induce apoptosis or necrosis. - Prolonged treatment duration: Extended exposure, even at lower concentrations, can be toxic to cells. | - Titrate down the concentration of this compound to the lowest effective dose for V-ATPase inhibition. - Reduce the treatment duration. - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your primary experiment to monitor cytotoxicity. |
| Inconsistent or Variable Results | - Inconsistent cell seeding density: Variations in the number of cells per well or dish can lead to variability in the response to treatment. - Variability in treatment application: Inconsistent timing or volume of this compound addition. - Cell line instability: Genetic drift in continuously passaged cell lines can alter their sensitivity to drugs. | - Ensure accurate and consistent cell counting and seeding. - Standardize all liquid handling and incubation steps. - Use cells from a low passage number and regularly authenticate your cell line. |
| High Background in Assays | - Non-specific binding of antibodies (Western Blot): The secondary antibody may be binding non-specifically. - Incomplete washing steps: Residual reagents can contribute to background signal. - Contamination of cell cultures: Bacterial or fungal contamination can interfere with assays. | - Optimize blocking conditions and antibody concentrations. Run a secondary antibody-only control.[10] - Increase the number and duration of wash steps. - Regularly check cell cultures for contamination and maintain aseptic techniques. |
Visualization of Pathways and Workflows
V-ATPase Inhibition of mTORC1 Signaling
Caption: this compound inhibits V-ATPase, disrupting mTORC1 activation at the lysosome.
V-ATPase Inhibition of Wnt/β-catenin Signaling
Caption: V-ATPase inhibition impairs endosomal acidification, disrupting Wnt receptor activation.
Experimental Workflow for Optimizing this compound Treatment
Caption: Workflow for determining the optimal this compound concentration and duration.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. V-ATPase: a master effector of E2F1-mediated lysosomal trafficking, mTORC1 activation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Why is my Concanamycin A solution unstable and how to store it correctly?
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the instability of Concanamycin A solutions and ensure proper storage and handling for optimal experimental outcomes.
Troubleshooting Guide: this compound Instability
Researchers often observe a decline in the potency of this compound solutions over time. This loss of activity is typically due to chemical instability influenced by solvent choice and storage conditions. The following table outlines common issues, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause | Recommended Solution |
| Diminished or no biological effect in assay | Compound Degradation: The macrolide structure of this compound is susceptible to degradation. This can be caused by repeated freeze-thaw cycles, improper storage temperature, extended storage duration, or use of an inappropriate solvent.[1][2] | Prepare fresh working solutions from a properly stored stock. Ensure stock solutions are aliquoted and stored at -80°C for long-term stability.[3][4] Use solutions in solvents like methanol or ethanol immediately after preparation.[5] |
| Precipitate forms in the solution upon thawing or dilution | Poor Solubility: this compound has limited solubility.[6][7] This can be exacerbated by using DMSO that has absorbed moisture (hygroscopic DMSO) or by insufficient dissolution methods.[3] | Use fresh, newly opened, anhydrous DMSO for preparing stock solutions.[3] To aid dissolution, gently warm the solution to 37°C or use an ultrasonic bath for a short period.[7][8] |
| Inconsistent experimental results between batches | Inconsistent Aliquot Concentration or Degradation: Uneven degradation across different aliquots due to exposure to light or temperature variations. Improper handling can also lead to inconsistent concentrations. | Protect solutions from light during storage and handling.[7] Ensure all aliquots are stored immediately at the recommended temperature after preparation. Use single-use aliquots to prevent contamination and degradation from repeated handling.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
This compound is a macrolide antibiotic with a complex structure that is sensitive to environmental conditions.[1][4] Instability in solution is primarily caused by:
-
Solvent Choice: Protic solvents like methanol, ethanol, and chloroform do not support long-term stability; solutions made with them should be prepared immediately before use.[5]
-
Freeze-Thaw Cycles: Repeated changes in temperature can accelerate the degradation of the compound. It is critical to aliquot stock solutions to avoid this.[1][3]
-
Storage Temperature: Storing solutions at temperatures warmer than recommended will reduce their shelf-life.
-
Light Exposure: Like many complex organic molecules, this compound can be sensitive to light.[7]
Q2: What is the best solvent for preparing and storing this compound?
For long-term storage, Dimethyl sulfoxide (DMSO) is the recommended solvent.[5] Solutions in DMSO are stable for extended periods when stored correctly.[5] For immediate use, other solvents such as methanol, ethanol, and chloroform can be used, but these solutions are not stable and must be prepared fresh.[5] It is advisable to use new, anhydrous DMSO, as absorbed water can negatively impact solubility.[3]
Q3: How should I store the lyophilized powder and prepared stock solutions?
Proper storage is crucial to maintaining the integrity of this compound.
| Form | Storage Temperature | Duration of Stability |
| Lyophilized Powder | -20°C (desiccated) | 2 to 3 years[1][8] |
| Solution in DMSO | -20°C | Up to 1 month[1][3][4] |
| Solution in DMSO | -80°C | 6 months to 1 year[3][4][8] |
Q4: What is the mechanism of action for this compound?
This compound is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[7] It binds directly to the V(o) subunit of the V-ATPase complex, which blocks the transport of protons across membranes.[6] This inhibition prevents the acidification of intracellular compartments like lysosomes and endosomes, thereby disrupting processes such as endocytosis, intracellular trafficking, and apoptosis.[1][6]
Experimental Protocols & Visualizations
Protocol: Preparation of a Stable this compound Stock Solution
This protocol details the recommended procedure for reconstituting and storing this compound to maximize its stability and efficacy.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add 115.5 µL of DMSO to 1 mg of this compound).
-
Dissolution: Cap the vial and vortex gently. If the compound does not fully dissolve, warm the tube in a 37°C water bath for 10 minutes and/or sonicate briefly.[7] Visually inspect to ensure the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[1] The volume of the aliquots should be appropriate for your typical experimental needs.
-
Storage: Securely cap the aliquots, label them clearly with the compound name, concentration, and date, and place them in a -80°C freezer for long-term storage.[3][4]
Logical and Workflow Diagrams
Caption: Factors leading to this compound instability.
Caption: Recommended workflow for this compound handling.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
Technical Support Center: Concanamycin A and Golgi Apparatus Integrity
Welcome to the technical support center for researchers encountering unexpected morphological changes in the Golgi apparatus when using Concanamycin A. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you understand and address these observations in your experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
FAQ 1: My cells treated with this compound are showing swollen Golgi cisternae. Is this an expected outcome?
Yes, swelling of the Golgi apparatus is a known, albeit often unexpected, side effect of this compound treatment in various cell types, including both plant and mammalian cells.[1][2] This phenomenon is directly linked to the mechanism of action of this compound.
FAQ 2: What is the mechanism behind this compound-induced Golgi swelling?
This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are proton pumps responsible for acidifying various intracellular compartments, including the cisternae of the Golgi apparatus.[3][4][5] By inhibiting V-ATPase, this compound disrupts the normal pH gradient across the Golgi membranes. This ionic imbalance is thought to lead to an influx of water and subsequent swelling, or vacuolation, of the Golgi cisternae.[1][2]
FAQ 3: How can I be sure that the Golgi swelling I'm observing is caused by this compound and not another experimental artifact?
To confirm that this compound is the causative agent of the observed Golgi swelling, you can perform the following control experiments:
-
Dose-Response Experiment: Treat your cells with a range of this compound concentrations. The severity of Golgi swelling should correlate with the concentration of the inhibitor.
-
Time-Course Experiment: Observe the morphology of the Golgi at different time points after adding this compound. The swelling is typically a relatively rapid event.
-
Washout Experiment: The effects of this compound on Golgi morphology are often reversible.[1][2] After treatment, wash the cells with fresh, drug-free medium and observe if the Golgi structure returns to its normal state.
-
Control for General Golgi Stress: Compare the observed morphology to cells treated with other agents known to disrupt the Golgi, such as Brefeldin A. The morphological changes induced by this compound (cisternal swelling) are distinct from the Golgi dispersal caused by Brefeldin A.[6]
FAQ 4: Will this Golgi swelling affect my experimental results?
Yes, the structural changes in the Golgi are indicative of functional perturbations. The acidification of the Golgi is crucial for several processes, including:
-
Protein Trafficking: The proper sorting and transport of proteins through the secretory pathway can be impaired.[1][7]
-
Glycosylation: The activity of many glycosyltransferases within the Golgi is pH-dependent. Inhibition of V-ATPase can lead to improper glycosylation of proteins.[8]
-
Signaling: The Golgi apparatus serves as a platform for various signaling pathways. Alterations in its structure and ionic environment can have downstream effects on cellular signaling.[9]
Therefore, it is critical to consider these potential confounding effects when interpreting your data.
FAQ 5: Are there ways to mitigate this compound-induced Golgi swelling while still studying V-ATPase inhibition?
Mitigating the swelling while maintaining V-ATPase inhibition is challenging as they are mechanistically linked. However, you can try the following:
-
Titrate the Concentration: Use the lowest effective concentration of this compound that gives you the desired level of V-ATPase inhibition for your specific application.
-
Reduce Incubation Time: If possible, shorten the duration of the treatment to the minimum time required to observe your primary endpoint.
-
Consider Alternative Compounds: Depending on your experimental question, other inhibitors that affect organellar pH through different mechanisms could be explored, though they will have their own sets of off-target effects.
Data Presentation
The following tables summarize the typical concentration and time-course for the effects of this compound on Golgi morphology. Note that the optimal conditions can vary significantly between cell types.
Table 1: Concentration-Dependent Effects of this compound on Golgi Morphology
| Concentration Range | Observed Effect on Golgi Apparatus | Reference(s) |
| 5 - 10 nM | Inhibition of V-ATPase activity with potential for initial, subtle changes in Golgi morphology. | [8][10] |
| 50 - 100 nM | Pronounced swelling and vacuolation of Golgi cisternae. | [11] |
| > 100 nM | Severe Golgi swelling, potential for cytotoxicity with prolonged exposure. |
Table 2: Time-Course of this compound-Induced Golgi Swelling
| Incubation Time | Observed Effect on Golgi Apparatus | Reference(s) |
| < 30 minutes | Initial signs of Golgi cisternal swelling may become apparent. | [11] |
| 1 - 4 hours | Significant Golgi swelling is typically observed. | [8] |
| > 8 hours | Maximal swelling and potential secondary effects on cell health may be seen. | [8] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Golgi Morphology
This protocol is designed for the visualization of the Golgi apparatus in cultured mammalian cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130, anti-TGN46)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips to achieve 60-70% confluency. Treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 8, keeping the coverslips protected from light.
-
Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes at room temperature.
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the Golgi apparatus using a fluorescence or confocal microscope.
Protocol 2: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of the Golgi
This protocol provides a general workflow for preparing cells for TEM to observe the ultrastructure of the Golgi apparatus.
Materials:
-
Cell culture plate
-
PBS
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M sodium cacodylate buffer)
-
Dehydration series (graded ethanol solutions: 50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
Procedure:
-
Cell Culture and Treatment: Grow cells in a culture dish and treat with this compound or vehicle control.
-
Primary Fixation: Gently wash the cells with PBS. Fix the cells with the primary fixative for 1-2 hours at room temperature.
-
Washing: Wash the cells with 0.1 M sodium cacodylate buffer.
-
Secondary Fixation: Post-fix the cells with the secondary fixative for 1 hour at 4°C. This step enhances contrast.
-
Washing: Wash the cells with distilled water.
-
Dehydration: Dehydrate the cells by incubating them in a graded series of ethanol solutions, typically for 10-15 minutes at each concentration.
-
Infiltration: Infiltrate the cells with a mixture of propylene oxide and epoxy resin, gradually increasing the concentration of the resin.
-
Embedding and Polymerization: Embed the cells in pure epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
Protocol 3: Protein Trafficking Assay (General Workflow)
This protocol outlines a general approach to assess the impact of this compound on protein trafficking from the Endoplasmic Reticulum (ER) to the Golgi and beyond.
Principle: This assay often utilizes a temperature-sensitive viral glycoprotein (e.g., VSV-G) tagged with a fluorescent protein (e.g., GFP). At a non-permissive temperature (e.g., 40°C), the protein is misfolded and retained in the ER. Shifting to a permissive temperature (e.g., 32°C) allows the protein to fold correctly and traffic through the secretory pathway.
Procedure:
-
Transfection: Transfect cells with a plasmid encoding the temperature-sensitive fluorescently tagged protein.
-
Incubation at Non-Permissive Temperature: Incubate the cells at the non-permissive temperature for a sufficient time (e.g., 16-24 hours) to accumulate the reporter protein in the ER.
-
Treatment: Treat the cells with this compound or vehicle control.
-
Shift to Permissive Temperature: Shift the cells to the permissive temperature to initiate protein trafficking.
-
Time-Lapse Imaging or Fixed Time Points:
-
Live-Cell Imaging: Acquire images at regular intervals using a live-cell imaging system to visualize the movement of the fluorescent protein from the ER to the Golgi and subsequent compartments.
-
Fixed Time Points: Fix cells at different time points after the temperature shift and perform immunofluorescence for the reporter protein and Golgi markers to determine its localization.
-
-
Analysis: Quantify the colocalization of the reporter protein with Golgi markers at different time points to assess the rate and extent of ER-to-Golgi trafficking.
Mandatory Visualization
Signaling and Mechanistic Pathway Diagrams
Caption: Mechanism of this compound-induced Golgi swelling.
Caption: A logical workflow for troubleshooting unexpected Golgi swelling.
Caption: V-ATPase in the regulation of Golgi trafficking.
References
- 1. The V-ATPase inhibitors this compound and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Function, structure and regulation of the vacuolar (H+)-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. structure-and-roles-of-v-type-atpases - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Vacuolar H+-ATPase Activity Is Required for Endocytic and Secretory Trafficking in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidification of the Golgi apparatus is indispensable for maturation but not for cell surface delivery of Ret - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of V-type ATPases, bafilomycin A1 and this compound, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Concanamycin A-Induced Apoptosis in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Concanamycin A-induced apoptosis in non-target cells during experiments.
Troubleshooting Guides
Issue 1: Excessive Apoptosis Observed in Non-Target Control Cells
Problem: You are observing a high level of apoptosis in your non-target or healthy control cell lines upon treatment with this compound, confounding your experimental results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| High this compound Concentration | Titrate this compound to determine the minimal effective concentration on your target cells and the maximal tolerated concentration by your non-target cells. | Reduced apoptosis in non-target cells while maintaining the desired effect on target cells. |
| High Sensitivity of Non-Target Cells | If titration is not feasible, consider implementing protective co-treatments. | Significant reduction in apoptosis in non-target cells. |
| Oxidative Stress | Co-treat with an antioxidant such as N-acetylcysteine (NAC). Treatment with NAC has been shown to prevent the decrease in cell viability caused by V-ATPase inhibitors like this compound.[1] | Increased cell viability and reduced apoptosis in non-target cells due to scavenging of reactive oxygen species (ROS). |
| Caspase Activation | Co-administer a pan-caspase inhibitor, such as Z-VAD-FMK, to block the final execution phase of apoptosis.[2][3][4][5][6][7][8][9][10][11] | Inhibition of caspase-mediated cleavage of cellular substrates, thereby preventing the morphological changes associated with apoptosis. |
| Mitochondrial Pathway Activation | Overexpress anti-apoptotic proteins like Bcl-2. Overexpression of Bcl-2 can inhibit the release of cytochrome c from mitochondria, a key step in this compound-induced apoptosis.[12][13][14][15] | Stabilization of the mitochondrial membrane and inhibition of the intrinsic apoptotic cascade. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced apoptosis?
A1: this compound is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[16] By inhibiting this proton pump, it disrupts the acidification of intracellular compartments like lysosomes and endosomes. This disruption leads to a cascade of events, including the generation of reactive oxygen species (ROS), mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2][17]
Q2: How can I be sure that the cell death I am observing is apoptosis?
A2: You can confirm apoptosis through several standard assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, typical of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases like caspase-3.[6][18][19]
-
Mitochondrial Membrane Potential (MMP) Assay: Using dyes like JC-1, you can detect the depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.[20][21][22][23]
-
Western Blotting for Apoptotic Markers: You can probe for the cleavage of caspase-3 and PARP, or changes in the expression levels of Bcl-2 family proteins.[24]
Q3: What concentration of pan-caspase inhibitor should I use?
A3: The optimal concentration of a pan-caspase inhibitor like Z-VAD-FMK can be cell-type dependent. A common starting concentration for in vitro studies is 10-50 µM.[9] It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific non-target cells. For inhibition of apoptosis, the inhibitor should be added at the same time that apoptosis is induced with this compound.[4][11]
Q4: Are there any alternatives to chemical inhibitors for preventing apoptosis?
A4: Yes, genetic approaches can be used. Overexpression of anti-apoptotic proteins, such as Bcl-2, is a well-established method to inhibit the intrinsic pathway of apoptosis.[12][13][14][15] This can be achieved by transfecting your non-target cells with a plasmid expressing the Bcl-2 gene.
Q5: Will using antioxidants interfere with the intended effects of this compound on my target cells?
A5: This is a possibility that needs to be experimentally validated. The pro-apoptotic effect of this compound is linked to the generation of ROS.[2] Therefore, an antioxidant may interfere with its mechanism of action. It is crucial to perform control experiments to assess the impact of the antioxidant on both your target and non-target cells to find a therapeutic window where the non-target cells are protected without compromising the desired effect on the target cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and apoptosis inhibition.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 | Reference |
| Manduca sexta V-ATPase | Insect (Tobacco Hornworm) | 10 nM | [16] |
| Various Cancer Cell Lines | Human | Varies (µM to nM range) | [5][25][26][27][28][29] |
| Data not available for specific non-target primary cells. |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Table 2: Efficacy of Apoptosis Prevention Strategies
| Protective Agent | Mechanism of Action | Cell Line | Apoptosis/Cytotoxicity Reduction | Reference |
| N-acetylcysteine (NAC) | Antioxidant (ROS Scavenger) | RAW 264 (mouse leukemic macrophage) | Prevents decrease in cell viability | [1] |
| N-acetylcysteine (NAC) | Antioxidant (ROS Scavenger) | HEK293 | Effectively decreased apoptosis caused by Patulin | [30] |
| Z-VAD-FMK | Pan-Caspase Inhibitor | Jurkat (human T-lymphoblastic leukemia) | Increased cell viability from 50% to 84% after RNP electrotransfer | [28] |
| Bcl-2 Overexpression | Anti-apoptotic Protein | SKOV3 (human ovarian cancer) | Reduced cisplatin-induced growth inhibition and apoptosis |
Note: The quantitative data for Z-VAD-FMK and Bcl-2 overexpression are not specific to this compound but demonstrate their general efficacy in preventing apoptosis.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate under desired conditions.
-
Treat cells with this compound with or without the protective agent for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells with this compound with or without the protective agent.
-
Harvest and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for Bcl-2 and Cleaved Caspase-3
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells as required, then lyse them in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathways and Workflows
Caption: this compound-induced intrinsic apoptotic pathway and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. abcam.com [abcam.com]
- 20. plus.ac.at [plus.ac.at]
- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cell lines ic50: Topics by Science.gov [science.gov]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Adjusting Concanamycin A concentration for different cell types.
Welcome to the technical support center for Concanamycin A. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes.[1] By inhibiting V-ATPase, this compound disrupts the pH gradient across these organellar membranes, which in turn interferes with processes such as endocytosis, intracellular trafficking, and autophagy.[1][3]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO.[4] For example, to create a 20 μM stock, you can reconstitute 20 μg of powder in 1.15 mL of DMSO. It is recommended to warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to ensure the compound is fully dissolved.[4] Stock solutions can be stored at -20°C for several months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the desired biological effect. Working concentrations can range from the nanomolar (nM) to the low micromolar (µM) range.[5] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental goals through a dose-response experiment.[3]
Troubleshooting Guide
Q1: I am not observing the expected apoptotic effect in my cancer cell line after this compound treatment. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Insufficient Treatment Time: The duration of treatment may not be long enough to induce apoptosis. For some cell lines, effects on cell death are more pronounced after 48 hours compared to 24 hours.[6]
-
Cell Line Resistance: Some cancer cell lines may exhibit resistance to this compound-induced apoptosis.
-
Assay Sensitivity: The assay used to detect apoptosis may not be sensitive enough. Consider using multiple assays to assess apoptosis, such as Annexin V staining, caspase activity assays, or analysis of DNA fragmentation.
Q2: My cells are showing signs of general toxicity and off-target effects. How can I mitigate this?
High concentrations of this compound can lead to off-target effects and general cytotoxicity.[5]
-
Titrate the Concentration: The most critical step is to perform a careful dose-response analysis to find the lowest effective concentration that produces the desired specific effect with minimal toxicity.
-
Reduce Treatment Duration: Shortening the incubation time with this compound can sometimes reduce non-specific toxicity while still allowing for the observation of the desired biological outcome.
-
Use Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO-treated cells) to distinguish the specific effects of this compound from any effects of the solvent.
Q3: I am having trouble interpreting my autophagy flux experiment using this compound. What are some key considerations?
This compound is often used to block the final step of autophagy, the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.
-
Use in Combination with other Reagents: To accurately measure autophagic flux, this compound is often used in combination with an autophagy inducer. The difference in autophagosome accumulation in the presence and absence of this compound provides a measure of the flux.
-
Monitor Autophagy Markers: Track established autophagy markers like LC3-II accumulation via Western blot or immunofluorescence. An increase in LC3-II in the presence of this compound suggests a functional autophagic flux.
-
Consider Potential Artifacts: Be aware that this compound can also affect the morphology of autophagosomes and may have other cellular effects that could indirectly influence your results.[7]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Assay Type | Reference |
| V-ATPase (in vitro) | Enzyme | ~10 nM | ATPase activity assay | [1] |
| Rat Liver Lysosomes | Organelle | 0.061 nM | Acidification assay | [8] |
| N. crassa V-ATPase | Enzyme | 0.002 x 10⁻³ µmol/mg | ATPase activity assay | [2] |
| HTB-26 | Breast Cancer | 10 - 50 µM | Cytotoxicity Assay | [9] |
| PC-3 | Pancreatic Cancer | 10 - 50 µM | Cytotoxicity Assay | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | Cytotoxicity Assay | [9] |
| HCT116 | Colorectal Cancer | 22.4 µM (Compound 1) | Cytotoxicity Assay | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in culture medium. It is advisable to perform a wide range of concentrations initially (e.g., from 1 nM to 100 µM) to determine the approximate IC50.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concanavalin A/IFN-Gamma Triggers Autophagy-Related Necrotic Hepatocyte Death through IRGM1-Mediated Lysosomal Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Concanamycin A & TRAIL-Induced Apoptosis
Welcome to the technical support center for researchers utilizing Concanamycin A to potentiate TRAIL-induced apoptosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of combining this compound with TRAIL?
This compound, a specific inhibitor of vacuolar H+-ATPase (V-ATPase), is expected to sensitize cancer cells to TRAIL-induced apoptosis.[1][2] By inhibiting V-ATPase, this compound blocks the acidification of endosomes.[1] This can interfere with the internalization and degradation of TRAIL receptors (DR4/DR5), leading to their accumulation on the cell surface and enhanced activation of the apoptotic signaling cascade upon TRAIL binding. Pre-treatment with this compound has been shown to significantly enhance TRAIL-induced apoptosis in various cancer cell lines, such as colorectal cancer cells.[2]
Q2: I am not observing any enhancement of TRAIL-induced apoptosis after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to the lack of a sensitizing effect of this compound. These can be broadly categorized as issues with the compound or experimental setup, cell line-specific resistance to TRAIL, or alterations in the downstream apoptotic machinery.
Here is a troubleshooting workflow to help you identify the potential cause:
Troubleshooting Workflow
Caption: A flowchart for troubleshooting the lack of this compound effect.
Q3: How can I verify that my this compound is active?
The primary mechanism of this compound is the inhibition of V-ATPase, which leads to a disruption of the pH gradient in acidic organelles like endosomes and lysosomes.[1] You can functionally assess the activity of your this compound by performing an endosomal acidification assay. A common method involves using the fluorescent dye Acridine Orange, which accumulates in acidic compartments and emits red fluorescence. Inhibition of V-ATPase by active this compound will prevent this accumulation, leading to a decrease in red fluorescence and an increase in green fluorescence (from the cytoplasm and nucleus).
Quantitative Data Summary
The following tables provide a summary of typical concentrations and expected results. Note that optimal concentrations and the magnitude of the apoptotic response are cell-line dependent and should be determined empirically.
Table 1: this compound Working Concentrations and IC50 Values
| Parameter | Concentration Range | Notes |
| V-ATPase Inhibition (IC50) | ~10 nM[2] | Potent inhibitor of V-ATPase. |
| Apoptosis Induction (alone) | 1-100 nM | Can induce apoptosis directly at higher concentrations.[3] |
| Sensitization to TRAIL | 1-10 nM | Lower, non-toxic concentrations are typically used for sensitization studies. |
Table 2: Example of Expected Apoptotic Response (Hypothetical Data)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Untreated Control | 2.5% | 1.2% | 3.7% |
| TRAIL (50 ng/mL) | 15.8% | 5.3% | 21.1% |
| This compound (10 nM) | 4.1% | 2.0% | 6.1% |
| TRAIL + this compound | 35.2% | 12.5% | 47.7% |
Experimental Protocols
1. Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Procedure:
-
Seed and treat cells with TRAIL and/or this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
2. Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Principle: This assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, releasing a fluorescent or luminescent signal that is proportional to the amount of active enzyme.
-
Procedure:
-
Plate cells in a 96-well plate and treat as required.
-
After treatment, lyse the cells using the provided lysis buffer.
-
Add the caspase substrate to the cell lysate.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence or luminescence using a plate reader.
-
3. Endosomal Acidification Assay using Acridine Orange
This method is used to verify the inhibitory effect of this compound on V-ATPase.
-
Principle: Acridine Orange is a lysosomotropic fluorescent dye. At neutral pH (e.g., in the cytoplasm and nucleus), it fluoresces green. In acidic compartments (e.g., endosomes and lysosomes), it becomes protonated and forms aggregates that fluoresce red. Inhibition of V-ATPase by this compound will prevent the acidification of these organelles, leading to a decrease in red fluorescence.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with Acridine Orange (typically 1-5 µg/mL) for 15-30 minutes.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope or quantify the fluorescence using a flow cytometer or plate reader.
-
Signaling Pathways and Mechanisms
TRAIL-Induced Apoptosis Pathway and the Role of this compound
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) initiates apoptosis by binding to its death receptors, DR4 and DR5.[4] This leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[5] At the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases like caspase-3, leading to apoptosis. In some cell types (Type II cells), the signal is amplified through the mitochondrial pathway via cleavage of Bid to tBid.
This compound enhances this process by inhibiting the V-ATPase-mediated acidification of endosomes. This is thought to reduce the rate of TRAIL receptor internalization and degradation, thereby increasing the number of receptors available on the cell surface to bind TRAIL and initiate the apoptotic cascade.
TRAIL Signaling and this compound's Point of Intervention
References
Optimizing fermentation conditions for higher yields of Concanamycin A.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for higher yields of Concanamycin A.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Q1: Why am I observing low or no production of this compound in my Streptomyces culture?
A1: Low or no production of this compound can be attributed to several factors. Firstly, ensure that the correct producing strain, such as Streptomyces eitanensis or Streptomyces neyagawaensis, is being used.[1][2] Secondly, the composition of the fermentation medium is critical. The biosynthesis of secondary metabolites like this compound is highly dependent on the nutritional and cultural conditions.[3] Minor changes in media components can significantly impact the quantity and quality of the produced metabolites.[3] Verify the concentrations of carbon and nitrogen sources in your medium. Environmental factors such as pH, temperature, and oxygenation also play a crucial role.[1]
Q2: My this compound yield is inconsistent between fermentation batches. What could be the cause?
A2: Batch-to-batch variability is a common challenge in fermentation processes. Key factors to investigate include:
-
Inoculum Quality: The age and viability of the seed culture can significantly affect the fermentation outcome. Using a consistent seed age is crucial for reproducible results.[4]
-
Raw Material Consistency: Variations in the quality and composition of media components, especially complex organic sources like soybean meal or yeast extract, can lead to inconsistent yields.
-
Precise Control of Fermentation Parameters: Ensure that temperature, pH, and agitation speed are tightly controlled and monitored throughout the fermentation process.[5] Even minor deviations can impact secondary metabolite production.[3]
Q3: I have optimized the media and fermentation parameters, but the yield is still not satisfactory. What are the next steps?
A3: If traditional optimization strategies have been exhausted, consider metabolic engineering approaches. The biosynthesis of this compound is governed by a specific biosynthetic gene cluster (BGC).[1][2] Overexpression of cluster-situated regulatory genes has been shown to significantly increase this compound production.[1][6] For instance, engineering S. eitanensis with overexpressed native and heterologous regulatory genes has led to a 10-fold improvement in yield.[1]
Q4: How can I enhance the production of specific this compound analogs?
A4: The production of different Concanamycin analogs can be influenced by precursor supplementation. For example, the addition of sodium propionate to the culture medium can boost the production of Concanamycin B without significantly decreasing the yield of this compound.[1] The acyltransferase domain AT11 in the polyketide synthase can accept both ethylmalonyl-CoA and methylmalonyl-CoA, leading to the production of this compound and B, respectively.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
A1: this compound is a secondary metabolite produced by actinomycetes, particularly species of the genus Streptomyces.[7] Commonly cited producing strains include Streptomyces diastatochromogenes, Streptomyces neyagawaensis, and Streptomyces eitanensis.[1][2][8][9]
Q2: What are the key environmental factors influencing this compound production?
A2: The production of this compound is sensitive to several environmental cues. These include the identity and quantity of carbon and nitrogen sources, phosphate concentration, pH, temperature, and oxygenation levels.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][10][11][12] This enzyme is responsible for acidifying intracellular compartments and plays a role in various cellular processes.[9]
Q4: What are some of the potential therapeutic applications of this compound?
A4: this compound and other plecomacrolides have shown promising therapeutic potential against a range of diseases, including viral infections, osteoporosis, and cancer.[1][6]
Data Presentation
Table 1: Effect of Media Composition and Fermentation Temperature on this compound Production in S. eitanensis
| Medium | Temperature (°C) | This compound Titer (mg/L) |
| GMSYE | 28 | < 1 |
| GICYE | 22 | 95.9 ± 17.2 |
Data adapted from a study on optimizing S. eitanensis cultivation conditions.[1]
Table 2: Impact of Regulatory Gene Overexpression on this compound Production
| Strain | Genotype | This compound Titer (mg/L) | Fold Improvement |
| Wild-Type | - | 95.9 ± 17.2 | - |
| Engineered Strain | Overexpression of cmsR | 236.2 ± 17.4 | 2.3 |
| Engineered Strain | Overexpression of multiple regulators | 909.8 ± 64.7 | 10 |
Data showcases the significant yield enhancement through metabolic engineering.[1]
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
-
Seed Culture Preparation:
-
Inoculate a suitable seed medium (e.g., GMSYE) with spores or a mycelial suspension of the Streptomyces strain.
-
Incubate at 28°C with agitation for a specified period (e.g., 5 days) to obtain a healthy seed culture.[4]
-
-
Production Fermentation:
-
Extraction:
-
Separate the biomass from the culture broth by vacuum filtration.
-
Extract the cell pellet with a solvent mixture such as 20% methanol in dichloromethane overnight with shaking.[1]
-
Filter the mixture to obtain the organic extract and concentrate it.
-
-
Quantification:
-
Resuspend the dried extract in a suitable solvent (e.g., dichloromethane).
-
Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a standard curve of known concentrations.[1]
-
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Simplified overview of the this compound biosynthetic pathway.
References
- 1. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organization of the biosynthetic gene cluster for the macrolide this compound in Streptomyces neyagawaensis ATCC 27449 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Optimized production of concanamycins using a rational metabolic engineering strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. This compound =70 HPLC 80890-47-7 [sigmaaldrich.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: Concanamycin A vs. Bafilomycin A1 for V-ATPase Inhibition
For researchers, scientists, and drug development professionals, the specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase) is crucial for studying a myriad of cellular processes, from autophagy to viral entry. Among the most widely used tools for this purpose are the macrolide antibiotics Concanamycin A and Bafilomycin A1. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate inhibitor for your research needs.
Mechanism of Action: A Shared Target
Both this compound and Bafilomycin A1 are highly specific inhibitors of V-ATPase, a multi-subunit proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi-derived vesicles. Their inhibitory action is centered on the V-o subunit c, a critical component of the proton-translocating domain embedded within the membrane.[1] By binding to this subunit, both compounds effectively stall the rotation of the c-ring, thereby blocking proton translocation and dissipating the proton gradient across the membrane.[2]
While sharing a common target, subtle differences in their interaction with the V-ATPase complex may account for variations in their potency and potential off-target effects.
Potency and Efficacy: A Quantitative Look
The inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. While IC50 values can vary depending on the experimental system (e.g., purified enzyme, cell type, assay conditions), a general trend emerges from the literature.
| Inhibitor | Target | IC50 Value | Source |
| This compound | Yeast V-type H+-ATPase | 9.2 nM | Tocris Bioscience |
| Tobacco Hornworm V-ATPase | 10 nM | Huss, M., et al. (2002) | |
| Rat Liver Lysosomes | 0.061 nM | MedChemExpress | |
| Bafilomycin A1 | Vacuolar H+-ATPase | 0.44 nM | Selleck Chemicals |
| Bovine Chromaffin Granules | 0.6 - 1.5 nM | R&D Systems | |
| V-ATPase | 4-400 nmol/mg | MedChemExpress |
Note: The significant range in the reported IC50 for Bafilomycin A1 (4-400 nmol/mg) highlights the importance of considering the specific experimental context.
Evidence from comparative studies suggests that this compound is often a more potent inhibitor of V-ATPases than Bafilomycin A1.[3][4]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
V-ATPase Activity Assay (Measurement of Inorganic Phosphate Release)
This assay quantifies V-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified V-ATPase or membrane fraction containing V-ATPase
-
Assay Buffer: 50 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
This compound and/or Bafilomycin A1 stock solutions (in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each reaction, add:
-
X µL of Assay Buffer
-
Y µL of purified V-ATPase/membrane fraction
-
1 µL of inhibitor (or DMSO for control) at various concentrations
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 10% SDS.
-
Add 150 µL of Malachite Green reagent to each well and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of V-ATPase inhibition for each inhibitor concentration relative to the DMSO control.
Lysosomal Acidification Assay (Using LysoTracker)
This assay assesses the ability of the inhibitors to block the acidification of lysosomes in living cells using the fluorescent probe LysoTracker, which accumulates in acidic compartments.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound and/or Bafilomycin A1 stock solutions (in DMSO)
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound, Bafilomycin A1, or DMSO (vehicle control) in complete medium for the desired time (e.g., 1-4 hours).
-
During the last 30 minutes of the treatment, add LysoTracker Red DND-99 to the medium at a final concentration of 50-100 nM.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope (observing the intensity of red fluorescence in punctate structures) or a flow cytometer (quantifying the mean fluorescence intensity). A decrease in fluorescence intensity indicates inhibition of lysosomal acidification.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound and/or Bafilomycin A1 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of this compound, Bafilomycin A1, or DMSO (vehicle control) in complete medium.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.[5][6][7][8]
Visualizing the Inhibition
To better understand the mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of V-ATPase inhibition by this compound and Bafilomycin A1.
Caption: Downstream effects of V-ATPase inhibition.
Caption: A typical experimental workflow for comparing V-ATPase inhibitors.
Conclusion
Both this compound and Bafilomycin A1 are invaluable tools for the study of V-ATPase-dependent cellular processes. While they share a common mechanism of action, evidence suggests that this compound may offer higher potency in some experimental systems. The choice between these two inhibitors should be guided by the specific requirements of the study, including the cell type, the desired concentration range, and the specific biological question being addressed. The provided protocols and diagrams serve as a foundation for designing and executing rigorous comparative experiments to make an informed decision for your research.
References
- 1. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. scispace.com [scispace.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Unveiling the Potency of Concanamycin A: A Comparative Analysis with Macrolide Antibiotics
For Immediate Release
In the landscape of advanced biological research and drug development, the quest for highly specific and potent molecular probes is paramount. This guide provides a comprehensive comparison of Concanamycin A with other notable macrolide antibiotics, offering researchers, scientists, and drug development professionals a detailed examination of their respective potencies and mechanisms of action. The following analysis is supported by experimental data to facilitate informed decisions in experimental design and therapeutic strategy.
Distinguishing Mechanisms of Action: A Tale of Two Targets
This compound distinguishes itself from classical macrolide antibiotics through a fundamentally different mechanism of action. While traditional macrolides, such as Erythromycin, Azithromycin, and Clarithromycin, function by inhibiting bacterial protein synthesis through binding to the 50S subunit of the bacterial ribosome, this compound exerts its effect through the potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPase is a proton pump crucial for the acidification of intracellular compartments like lysosomes and endosomes in eukaryotic cells.[1][2] This targeted action makes this compound an invaluable tool for studying cellular processes dependent on vesicular pH gradients, such as autophagy, endocytosis, and signal transduction.
In contrast, the bacteriostatic or bactericidal activity of conventional macrolides is confined to prokaryotic systems, where they disrupt the elongation of polypeptide chains, thereby halting bacterial growth.[3] This core difference in their molecular targets underpins the vast disparity in their biological effects and potency.
Quantitative Potency Assessment: A Clear Divide
The potency of an antibiotic is a critical measure of its efficacy. The data presented below, summarized from various in vitro studies, highlights the nanomolar-range potency of this compound against its target, V-ATPase, compared to the micromolar-range activity of traditional macrolides against bacterial species.
V-ATPase Inhibition
This compound and the structurally related Bafilomycin A1 are recognized as highly potent inhibitors of V-ATPase. Their inhibitory concentration at 50% (IC50) is consistently reported in the low nanomolar range, underscoring their exceptional affinity for the V-ATPase complex.
| Compound | Target | IC50 (nM) | Organism/Cell Type |
| This compound | V-ATPase | ~10[4] | General |
| Bafilomycin A1 | V-ATPase | 0.44 - 400[5][6][7] | Varies (Bovine, Cell-free) |
Note: The IC50 for Bafilomycin A1 can vary depending on the source of the enzyme and the assay conditions.
Antibacterial Activity
The potency of traditional macrolide antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents representative MIC values for common macrolides against susceptible bacterial strains.
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Erythromycin | Staphylococcus aureus | 0.25 - >64[8][9] |
| Azithromycin | Streptococcus pneumoniae | 0.13 - 0.25 (MIC50/90)[10][11] |
| Clarithromycin | Haemophilus influenzae | 4 - 16[12][13] |
Note: MIC values can exhibit significant variation depending on the specific bacterial isolate and the presence of resistance mechanisms.
Experimental Methodologies
The quantitative data presented in this guide are derived from established and validated experimental protocols. Understanding these methodologies is crucial for the accurate interpretation and replication of the findings.
V-ATPase Inhibition Assay
The potency of this compound and Bafilomycin A1 against V-ATPase is commonly determined using a proton pumping assay. This in vitro method measures the ability of the V-ATPase to establish a proton gradient across a membrane, which is then disrupted by the inhibitor.
Protocol Outline:
-
Isolation of V-ATPase-rich membranes: Vesicles containing V-ATPase are isolated from a suitable source, such as yeast vacuoles or chromaffin granules.
-
Fluorescence-based pH measurement: The vesicles are incubated with a pH-sensitive fluorescent dye, such as acridine orange.
-
Initiation of proton pumping: ATP is added to the reaction to activate the V-ATPase, which begins pumping protons into the vesicles, causing a change in the internal pH.
-
Fluorescence quenching: The acidification of the vesicular lumen leads to the quenching of the fluorescent signal.
-
Inhibitor addition: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
IC50 determination: The concentration of the inhibitor that results in a 50% reduction in the rate of fluorescence quenching is determined as the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC of antibacterial macrolides is determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.
Protocol Outline:
-
Preparation of antibiotic dilutions: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[14][15][16]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.[16]
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., temperature, time) to allow for bacterial growth.[14][16]
-
Visual assessment: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
-
MIC determination: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[16]
MTT Cell Viability Assay
The cytotoxic effects of these compounds on eukaryotic cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Outline:
-
Cell seeding: Eukaryotic cells are seeded into a 96-well plate and allowed to adhere.
-
Compound treatment: The cells are treated with various concentrations of the test compound for a specified period.
-
MTT addition: MTT reagent is added to each well and incubated.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[18]
-
Absorbance measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To further elucidate the functional consequences of V-ATPase inhibition by this compound, the following diagrams illustrate the affected signaling pathways and a typical experimental workflow.
Caption: V-ATPase inhibition by this compound disrupts key signaling pathways.
Caption: Workflow for comparing the potency of this compound and other macrolides.
Conclusion
This compound stands apart from conventional macrolide antibiotics as a highly potent and specific inhibitor of V-ATPase. Its nanomolar efficacy against this eukaryotic target contrasts sharply with the micromolar antibacterial activity of traditional macrolides. This distinction makes this compound an indispensable tool for dissecting the roles of V-ATPase in a multitude of cellular processes and a potential starting point for the development of novel therapeutic agents targeting pathways dependent on vesicular acidification. For researchers in cell biology, oncology, and neurobiology, a thorough understanding of these differences is essential for the design of rigorous and insightful experiments.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Dynamics of Clarithromycin and Azithromycin Efficacies against Experimental Haemophilus influenzae Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bds.berkeley.edu [bds.berkeley.edu]
Cross-Validation of Concanamycin A Effects with V-ATPase Subunit Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for inhibiting vacuolar-type H+-ATPase (V-ATPase) function: the pharmacological inhibitor Concanamycin A and genetic knockdown of V-ATPase subunits. Objectively comparing these approaches is crucial for designing experiments, interpreting data, and developing novel therapeutic strategies targeting V-ATPase.
Introduction to V-ATPase Inhibition
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular processes, such as protein degradation, receptor recycling, autophagy, and neurotransmitter loading.[1] Consequently, V-ATPase has emerged as a significant target in various diseases, including cancer and neurodegenerative disorders.
Two primary strategies are employed to investigate the roles of V-ATPase:
-
This compound: A macrolide antibiotic that acts as a potent and specific inhibitor of V-ATPase.[2] It binds to the c subunit of the V0 domain, preventing proton translocation.[3]
-
V-ATPase Subunit Knockdown: Typically achieved using siRNA or shRNA, this method reduces the expression of specific V-ATPase subunits, thereby disrupting the assembly and function of the entire V-ATPase complex.
This guide will cross-validate the effects of these two approaches on key cellular processes, providing supporting experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and V-ATPase subunit knockdown on various cellular parameters. It is important to note that the data presented is compiled from various studies and may not represent direct side-by-side comparisons in the same experimental systems.
Table 1: Effects on Lysosomal pH and Autophagy
| Parameter | This compound | V-ATPase Subunit Knockdown (e.g., V0a1, V1C1) | References |
| Lysosomal pH | Significant increase (alkalinization) | Significant increase (alkalinization) | [4][5] |
| Autophagic Flux | Blocked; accumulation of autophagosomes | Blocked; accumulation of autophagosomes | [6] |
| LC3-II Levels | Increased | Increased | [7] |
| p62/SQSTM1 Levels | Increased | Increased | [6] |
Table 2: Effects on Cell Viability and Apoptosis
| Parameter | This compound | V-ATPase Subunit Knockdown (e.g., V1C1) | References |
| Cell Viability / Proliferation | Dose-dependent decrease | Decreased | [8] |
| IC50 | Low nanomolar range (cell type dependent) | Not applicable (genetic knockdown) | [5] |
| Apoptosis | Induction of DNA fragmentation and nuclear condensation | Induction of apoptosis | [9][10] |
| Anoikis Resistance | Sensitizes cells to anoikis | Not explicitly quantified, but expected to decrease | [11] |
Table 3: Effects on Signaling Pathways
| Signaling Pathway | This compound | V-ATPase Subunit Knockdown (e.g., V0d1) | References |
| Notch Signaling | Reduced NICD cleavage and nuclear translocation | Reduced Notch signaling | [12] |
| Wnt/β-catenin Signaling | Increased phospho-LRP6, decreased active β-catenin | Not explicitly quantified, but expected to be similar | [13] |
Experimental Protocols
Measurement of Lysosomal pH
Principle: This protocol utilizes a pH-sensitive fluorescent dye, such as LysoSensor Green DND-189, which accumulates in acidic compartments and exhibits a pH-dependent increase in fluorescence intensity.
Materials:
-
Cells of interest
-
This compound or V-ATPase subunit-specific siRNA/shRNA
-
LysoSensor Green DND-189 (Thermo Fisher Scientific)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
For this compound treatment, seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the specified duration.
-
For V-ATPase knockdown, transfect cells with siRNA or shRNA targeting a specific subunit. Allow 48-72 hours for knockdown to occur.
-
-
Dye Loading:
-
Prepare a working solution of LysoSensor Green DND-189 in pre-warmed live-cell imaging medium (typically 1 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the LysoSensor Green DND-189 working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
After incubation, wash the cells twice with live-cell imaging medium.
-
Immediately acquire fluorescence images using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~443/505 nm for LysoSensor Green).
-
Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
Quantify the mean fluorescence intensity per cell or per well. A decrease in fluorescence intensity compared to the control indicates an increase in lysosomal pH (alkalinization).
-
Autophagic Flux Assay
Principle: This assay measures the rate of autophagosome degradation by lysosomes. It often involves the use of a tandem fluorescently tagged LC3 (e.g., mCherry-GFP-LC3). In acidic lysosomes, the GFP signal is quenched, while the mCherry signal persists. An accumulation of yellow puncta (both GFP and mCherry) indicates a blockage in autophagic flux.
Materials:
-
Cells stably expressing mCherry-GFP-LC3
-
This compound or V-ATPase subunit-specific siRNA/shRNA
-
Autophagy inducer (e.g., rapamycin or starvation medium)
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Treat mCherry-GFP-LC3 expressing cells with this compound or perform V-ATPase subunit knockdown as described above.
-
-
Induction of Autophagy:
-
Induce autophagy by treating cells with rapamycin or by replacing the culture medium with starvation medium (e.g., Earle's Balanced Salt Solution) for a defined period (e.g., 2-4 hours).
-
-
Imaging and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images using a confocal microscope with separate channels for GFP and mCherry.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
A significant increase in the ratio of yellow to red puncta in treated cells compared to control cells indicates a blockage in autophagic flux.
-
Analysis of Notch Signaling Pathway
Principle: This protocol assesses Notch signaling by measuring the cleavage of the Notch receptor and the nuclear translocation of the Notch Intracellular Domain (NICD).
Materials:
-
Cells of interest
-
This compound or V-ATPase subunit-specific siRNA/shRNA
-
Antibodies: anti-cleaved Notch1 (Val1744), anti-Notch1, and a nuclear counterstain (e.g., DAPI)
-
Immunofluorescence staining reagents
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or perform V-ATPase subunit knockdown.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against cleaved Notch1 (NICD).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the nuclear fluorescence intensity of the cleaved Notch1 signal. A decrease in nuclear intensity indicates inhibition of Notch signaling.
-
Analysis of Wnt/β-catenin Signaling Pathway
Principle: This protocol evaluates the Wnt/β-catenin pathway by measuring the levels of key signaling components, such as phosphorylated LRP6 (an indicator of pathway activation at the receptor level) and active (non-phosphorylated) β-catenin.
Materials:
-
Cells of interest
-
This compound or V-ATPase subunit-specific siRNA/shRNA
-
Antibodies: anti-phospho-LRP6, anti-LRP6, anti-active-β-catenin, anti-total-β-catenin, and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or perform V-ATPase subunit knockdown. Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-LRP6, total LRP6, active β-catenin, and total β-catenin.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
An increase in the ratio of phospho-LRP6 to total LRP6 and a decrease in the level of active β-catenin would be consistent with the reported effects of V-ATPase inhibition.
-
Mandatory Visualization
Caption: General experimental workflow for comparing this compound and V-ATPase knockdown effects.
Caption: Logical relationship of V-ATPase inhibition and its cellular consequences.
References
- 1. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The V-ATPase complex component RNAseK is required for lysosomal hydrolase delivery and autophagosome degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. V-ATPase inhibition decreases mutant androgen receptor activity in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a vacuolar type H(+)-ATPase inhibitor, induces cell death in activated CD8(+) CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcancer.org [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Concanamycin A versus Chloroquine for Blocking Autophagic Flux
For Researchers, Scientists, and Drug Development Professionals
Autophagic flux is a dynamic process critical for cellular homeostasis, and its accurate measurement is paramount in various fields of biomedical research. The inhibition of this pathway at its final stages is a key method for quantifying the rate of autophagy. This guide provides an objective comparison of two commonly used late-stage autophagy inhibitors, Concanamycin A and Chloroquine, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanisms of Action: A Tale of Two Inhibitors
While both this compound and Chloroquine block the final steps of autophagy, their precise molecular mechanisms differ significantly.
This compound: A Specific V-ATPase Inhibitor
This compound is a macrolide antibiotic that potently and specifically inhibits vacuolar H+-ATPase (V-ATPase).[1] This proton pump is responsible for acidifying intracellular compartments, including lysosomes. By inhibiting V-ATPase, this compound prevents the acidification of the lysosome, leading to the inactivation of pH-dependent lysosomal hydrolases. Consequently, the fusion of autophagosomes with lysosomes may still occur, but the degradation of the autophagosomal cargo is blocked, resulting in the accumulation of undegraded autolysosomes.[2]
Chloroquine: An Impeder of Autophagosome-Lysosome Fusion
Chloroquine, a well-known antimalarial drug, is a weak base that was initially thought to inhibit autophagy primarily by raising the lysosomal pH. However, more recent evidence suggests that its main mechanism of action is the impairment of autophagosome fusion with lysosomes.[3][4][5] Chloroquine is also reported to cause a severe disorganization of the Golgi complex and the endo-lysosomal system, which may contribute to the observed fusion defect.[3][4] While it can accumulate in lysosomes and raise their pH, this is not considered its primary mode of inhibiting autophagic flux.[3][4]
Quantitative Comparison of Inhibitor Effects
The following table summarizes experimental data comparing the effects of this compound and Chloroquine on autophagy markers.
| Parameter | This compound | Chloroquine | Cell Type | Reference |
| Mechanism | V-ATPase inhibition, blocks lysosomal degradation | Impairs autophagosome-lysosome fusion | Multiple | [3][4] |
| LC3-II Accumulation | Potent induction | Significant induction, but potentially less pronounced than V-ATPase inhibitors | U2OS cells | [3] |
| p62/SQSTM1 Accumulation | Strong accumulation | Strong accumulation | HeLa, Neuro2A cells | [6][7] |
| Effect on BMPR-II Protein Levels (16h treatment) | 5.6-fold increase (50 nM) | 3.5-fold increase (100 µM) | Human Pulmonary Artery Endothelial Cells | [8][9] |
| Off-Target Effects | Golgi swelling, potential cytotoxicity | Disorganization of Golgi and endo-lysosomal systems, potential mitochondrial dysfunction | Tobacco BY-2 cells, primary neurons | [10][11] |
Experimental Protocols
Accurate assessment of autophagic flux requires robust experimental procedures. Below are detailed protocols for key assays used to compare this compound and Chloroquine.
LC3 Turnover Assay by Western Blot
This assay measures the accumulation of LC3-II in the presence of a lysosomal inhibitor, which is indicative of autophagic flux.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (e.g., 50 nM) or Chloroquine (e.g., 50 µM)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-LC3B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Protocol:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat cells with either this compound, Chloroquine, or vehicle control for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL reagent.
-
Quantify the LC3-II band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
p62/SQSTM1 Accumulation Assay
p62 is a cargo receptor that is degraded during autophagy. Its accumulation indicates a blockage in the autophagic pathway.
Materials:
-
Same as for the LC3 turnover assay, with the primary antibody being anti-p62/SQSTM1.
Protocol:
-
Follow steps 1-8 of the LC3 turnover assay protocol.
-
Incubate the membrane with the primary anti-p62/SQSTM1 antibody overnight at 4°C.
-
Follow steps 10-12 of the LC3 turnover assay protocol to detect and quantify p62 levels.
mRFP-EGFP-LC3 Fluorescence Microscopy Assay
This assay utilizes a tandem fluorescent-tagged LC3 protein to monitor autophagic flux. EGFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP is more stable. Yellow puncta (mRFP and EGFP) represent autophagosomes, while red puncta (mRFP only) represent autolysosomes.
Materials:
-
Cells stably or transiently expressing mRFP-EGFP-LC3
-
Culture medium
-
This compound or Chloroquine
-
PBS
-
4% paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells expressing mRFP-EGFP-LC3 on coverslips.
-
Treat cells with this compound, Chloroquine, or vehicle control for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash cells again with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filters for EGFP, mRFP, and DAPI.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta upon treatment with an inhibitor indicates ongoing autophagosome formation and a block in degradation.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the effects of this compound and Chloroquine on autophagic flux.
Conclusion
The choice between this compound and Chloroquine for blocking autophagic flux depends on the specific experimental goals and context.
-
This compound offers a more specific and potent inhibition of the final degradation step by targeting V-ATPase. This makes it an excellent tool for accurately measuring the rate of autophagosome formation. However, its potential for cytotoxicity and off-target effects on the Golgi apparatus should be considered.[11]
-
Chloroquine is a widely used and less expensive alternative. Its mechanism of impairing autophagosome-lysosome fusion is distinct from V-ATPase inhibitors. Researchers should be aware of its significant off-target effects on the Golgi and endo-lysosomal systems, which could confound the interpretation of results in certain contexts.[3][4]
Ultimately, a thorough understanding of the distinct mechanisms and potential caveats of each inhibitor is crucial for the rigorous and accurate study of autophagy. For critical experiments, using both types of inhibitors in parallel can provide a more comprehensive and validated assessment of autophagic flux.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring basal autophagy in the retina utilizing CAG-mRFP-EGFP-MAP1LC3B reporter mouse: technical and biological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mCherry-GFP-LC3 reporter assay [bio-protocol.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. proteolysis.jp [proteolysis.jp]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The V-ATPase inhibitors this compound and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Concanamycin A: A High-Specificity Inhibitor of V-ATPase with Minimal P-ATPase Interaction
Concanamycin A has established itself as a potent and highly specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for acidifying intracellular compartments in eukaryotic cells. This guide provides a comparative analysis of this compound's inhibitory action on V-ATPase versus P-type ATPases (P-ATPases), supported by experimental data and detailed methodologies. The evidence underscores this compound's utility as a selective tool for studying V-ATPase-dependent physiological and pathological processes.
Comparative Inhibitory Potency
Experimental data consistently demonstrate that this compound inhibits V-ATPase at nanomolar concentrations, while its effect on P-ATPases is only observed at micromolar concentrations, indicating a high degree of specificity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting a selectivity of over 2000-fold for V-ATPase.[1][2]
| Enzyme Target | Enzyme Type | Source Organism/Tissue | This compound IC50 (nM) |
| V-type H+-ATPase | V-ATPase | Yeast | 9.2[1] |
| V-type H+-ATPase | V-ATPase | Manduca sexta (Tobacco hornworm) midgut | 10[3][4] |
| P-type H+-ATPase | P-ATPase | Yeast | > 20,000[1] |
| Na+,K+-ATPase | P-ATPase | Porcine | > 20,000[1] |
Mechanism of V-ATPase Inhibition
This compound exerts its inhibitory effect by directly targeting the proton-translocating V(o) domain of the V-ATPase complex. Specifically, it binds to subunit c of the V(o) domain.[4] This binding event obstructs the rotation of the c-ring, which is essential for proton translocation across the membrane. By halting this proton pump, this compound effectively neutralizes the pH of V-ATPase-containing organelles like lysosomes and endosomes.[5][6]
Caption: Mechanism of V-ATPase inhibition by this compound.
Consequences of V-ATPase Inhibition
The inhibition of V-ATPase by this compound leads to a disruption of intracellular pH homeostasis, particularly within the endo-lysosomal pathway. This blockade of acidification prevents the proper functioning of pH-dependent lysosomal hydrolases and interferes with processes such as protein degradation, endocytosis, and autophagy.[5][6]
Caption: Downstream effects of V-ATPase inhibition by this compound.
Experimental Protocols
The specificity of this compound is determined through in vitro ATPase activity assays. The general principle involves isolating membranes rich in the target ATPase, providing the necessary substrates (including ATP), and measuring the rate of ATP hydrolysis in the presence and absence of the inhibitor.
General Protocol for ATPase Activity Assay
This protocol outlines the key steps to measure the inhibitory effect of this compound on a target ATPase.
-
Preparation of Membrane Fractions:
-
Isolate membrane fractions enriched with the ATPase of interest (e.g., vacuolar membranes for V-ATPase or plasma membranes for P-ATPases) from cell or tissue homogenates via differential centrifugation.[7][8]
-
Determine the total protein concentration of the membrane preparation using a standard method (e.g., Lowry or Bradford assay).[8]
-
-
ATPase Activity Measurement:
-
Prepare an assay buffer specific to the ATPase being studied. For a generic P-type or V-type ATPase, this buffer would typically contain Tris buffer, MgCl2, and specific ions required for activity (e.g., KCl for H+/K+-ATPase).[8]
-
Add a known amount of the membrane preparation (e.g., 10 µg of protein) to the assay buffer.[8]
-
Introduce varying concentrations of this compound (or a vehicle control like DMSO) to different reaction tubes and pre-incubate for a specified time at 37°C.[8][9]
-
Initiate the enzymatic reaction by adding a defined concentration of ATP (e.g., 2 mM).[8]
-
Allow the reaction to proceed for a set duration (e.g., 30 minutes) at 37°C.[8]
-
Stop the reaction by adding an ice-cold quenching solution, such as an acid-molybdate mixture.[8]
-
-
Quantification of ATP Hydrolysis:
-
The ATPase activity is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8]
-
This is commonly done using a colorimetric method where the Pi reacts with molybdate to form a colored complex, which is then measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the specific activity of the ATPase (e.g., in µmol of Pi/min/mg of protein) for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an ATPase inhibition assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of V-type ATPases, bafilomycin A1 and this compound, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Concanamycin A and Salicylihalamide as V-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent Vacuolar-type H+-ATPase (V-ATPase) inhibitors: Concanamycin A and Salicylihalamide. V-ATPases are crucial proton pumps involved in the acidification of intracellular organelles and the extracellular space in some cell types. Their inhibition has significant implications for various cellular processes, making them attractive targets for drug development, particularly in cancer and bone resorption disorders. This document outlines their mechanisms of action, inhibitory efficacy, and the experimental methodologies used to characterize them.
Mechanism of Action and Specificity
This compound, a macrolide antibiotic, and Salicylihalamide A, a marine-derived macrolide, are both potent inhibitors of the V-ATPase. However, they exhibit distinct mechanisms of action and binding sites on the enzyme complex.
This compound is a highly specific V-ATPase inhibitor that binds to the proteolipid subunit c within the transmembrane V0 domain of the V-ATPase.[1][2] Its binding is competitive with other well-known V-ATPase inhibitors like bafilomycin A1, suggesting an overlapping binding site.[1] This interaction blocks the rotation of the c-ring, thereby inhibiting proton translocation and ATP hydrolysis. This compound demonstrates high selectivity for V-ATPases over other types of ATPases, such as F-type and P-type ATPases.[3][4]
Salicylihalamide A also targets the V0 domain of the V-ATPase, but at a site distinct from that of this compound and bafilomycin.[5][6] Evidence for this includes the lack of competition with bafilomycin for binding.[5][6] A unique cellular effect of Salicylihalamide A is the dramatic redistribution of the cytosolic V1 domain to a membrane-associated form, a phenomenon not observed with bafilomycin treatment.[5][6] Notably, Salicylihalamide A displays selectivity for mammalian V-ATPases over those found in yeast and other fungi.[5][6]
Data Presentation: Inhibitory Potency
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and Salicylihalamide A against V-ATPase from various sources.
| Inhibitor | Target | IC50 | Reference |
| This compound | V-ATPase (general) | 10 nM | [4][7] |
| This compound | Yeast V-type H+-ATPase | 9.2 nM | [3] |
| Salicylihalamide A | Mammalian V-ATPase | Nanomolar range | [8] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the V-ATPase enzyme.
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize V-ATPase inhibitors.
V-ATPase Activity Assay (Measurement of ATP Hydrolysis)
This assay quantifies the rate of ATP hydrolysis by V-ATPase, which is inhibited in the presence of the compounds.
Principle: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP over time. The difference in Pi released in the presence and absence of a specific V-ATPase inhibitor (like this compound or Salicylihalamide) represents the V-ATPase-specific activity.[9]
Materials:
-
Isolated membrane vesicles or purified V-ATPase
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM ATP
-
Inhibitors: this compound or Salicylihalamide A, and inhibitors for other ATPases (e.g., oligomycin for F-ATPase, vanadate for P-ATPase)[9]
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Prepare reaction mixtures containing the assay buffer and membrane vesicles/purified enzyme.
-
Add the specific V-ATPase inhibitor (test compound) or control vehicle (e.g., DMSO) to the respective reaction tubes. To ensure specificity, a parallel set of reactions should include inhibitors for other ATPases.[9]
-
Pre-incubate the mixtures for 10 minutes at 37°C to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 650 nm after color development.[10]
-
Calculate the amount of phosphate released using a standard curve.
-
V-ATPase activity is calculated as the difference between the total ATPase activity and the activity remaining in the presence of a saturating concentration of the specific inhibitor.
Proton Pumping Assay
This assay measures the ability of V-ATPase to translocate protons across a membrane, a process that is blocked by inhibitors.
Principle: The transport of protons into sealed membrane vesicles (e.g., lysosomes or reconstituted proteoliposomes) creates a pH gradient. This acidification can be monitored using a pH-sensitive fluorescent dye, such as Acridine Orange. As the vesicle interior becomes more acidic, the dye accumulates and its fluorescence is quenched.[9][11]
Materials:
-
Isolated sealed membrane vesicles (e.g., lysosomal fractions)
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2
-
Acridine Orange
-
ATP
-
Inhibitors: this compound or Salicylihalamide A
-
Protonophore (e.g., FCCP or nigericin) to dissipate the proton gradient as a control
Procedure:
-
Resuspend the membrane vesicles in the assay buffer.
-
Add Acridine Orange to the vesicle suspension in a fluorometer cuvette and monitor the baseline fluorescence (Excitation: ~490 nm, Emission: ~530 nm).
-
Add the inhibitor or vehicle control and incubate for a few minutes.
-
Initiate proton pumping by adding ATP.
-
Monitor the decrease in fluorescence (quenching) over time.
-
At the end of the experiment, add a protonophore to dissipate the pH gradient, which should result in the recovery of fluorescence.[12]
-
The rate of fluorescence quenching is proportional to the rate of proton pumping. The inhibitory effect is calculated by comparing the rates in the presence and absence of the inhibitor.
Mandatory Visualization
Signaling Pathways and Cellular Consequences of V-ATPase Inhibition
V-ATPase inhibition by this compound or Salicylihalamide disrupts the acidification of various intracellular compartments, leading to a cascade of cellular events. This includes the impairment of lysosomal degradation, endocytosis, and autophagy. Ultimately, these disruptions can trigger programmed cell death (apoptosis).
Caption: V-ATPase inhibition by this compound and Salicylihalamide disrupts key cellular processes.
Experimental Workflow for V-ATPase Inhibitor Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of potential V-ATPase inhibitors.
Caption: A streamlined workflow for characterizing V-ATPase inhibitors in vitro.
References
- 1. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | H+-ATPase | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Salicylihalamide A inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Measuring In Vitro ATPase Activity for Enzymatic Characterization [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Concanamycin A and Bafilomycin A1: A Comparative Analysis of Their Impact on Glycoprotein Processing
A detailed examination of two potent V-ATPase inhibitors reveals subtle yet significant differences in their effects on the glycosylation and trafficking of proteins.
For researchers in cell biology, immunology, and drug development, understanding the nuanced effects of chemical probes is paramount. Concanamycin A and Bafilomycin A1, both potent and specific inhibitors of vacuolar-type H+-ATPase (V-ATPase), are widely used to study processes dependent on organellar acidification, such as endocytosis, autophagy, and protein trafficking. While often used interchangeably, emerging evidence suggests these macrolide antibiotics exert similar but distinct effects on the intricate process of glycoprotein maturation and transport. This guide provides a comprehensive comparison of their actions, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Proton Pump
Both this compound and Bafilomycin A1 target the V-ATPase, a multi-subunit enzyme responsible for pumping protons into the lumen of various organelles, including the Golgi apparatus, endosomes, and lysosomes. This acidification is crucial for the optimal function of many resident enzymes, including glycosidases and glycosyltransferases involved in glycoprotein processing. The inhibitors bind to the c subunit of the V₀ membrane-embedded domain of the V-ATPase, effectively stalling its rotational mechanism and halting proton translocation.[1][2][3][4] this compound is generally considered a more potent inhibitor of V-ATPase than Bafilomycin A1.[1][5]
Figure 1. Mechanism of V-ATPase Inhibition. this compound and Bafilomycin A1 bind to the V₀ subunit of the V-ATPase, preventing proton translocation and organelle acidification.
Differential Effects on Glycoprotein Processing and Trafficking
While both compounds disrupt processes reliant on acidic compartments, studies have revealed distinct consequences for glycoprotein maturation. A key study demonstrated that while both this compound and Bafilomycin A1 block the surface expression of viral envelope glycoproteins, they have differing effects on the glycosylation of secreted invertase in yeast.[6][7] In the presence of either inhibitor, secreted invertase migrated faster on an electrophoretic gel, indicating incomplete glycosylation. However, a significant difference in the migration pattern was observed between the two treatments, suggesting they interfere with N-glycan processing at different stages or locations within the secretory pathway.[6]
This observation leads to the hypothesis that V-ATPases located in different compartments of the Golgi apparatus may exhibit differential sensitivity to these inhibitors. The data suggests that this compound acts at a step prior to the Bafilomycin A1-sensitive step in the protein trafficking pathway.[6] Furthermore, treatment of plant and animal cells with either inhibitor has been shown to cause swelling of the Golgi apparatus, indicating a disruption in the budding and fusion of transport vesicles.[2][8]
| Parameter | This compound | Bafilomycin A1 | Reference |
| Primary Target | Vacuolar H+-ATPase (V-ATPase) | Vacuolar H+-ATPase (V-ATPase) | [1][3] |
| Binding Site | V₀ subunit c | V₀ subunit c | [4] |
| Potency | Generally more potent | Potent | [1][5] |
| Effect on Viral Glycoprotein Surface Expression | Blocked | Blocked | [6] |
| Effect on Secreted Invertase Glycosylation | Altered (faster migration) | Altered (faster migration, distinct from ConA) | [6] |
| Proposed Site of Action in Secretory Pathway | Earlier step in Golgi | Later step in Golgi | [6] |
| Effect on Golgi Morphology | Swelling/Vacuolation | Swelling/Vacuolation | [2][8] |
| Potential Off-Target Effects | Not prominently reported | SERCA pump inhibition | [9] |
Experimental Protocols
To discern the differential effects of this compound and Bafilomycin A1 on glycoprotein processing, a combination of techniques is typically employed.
Analysis of Glycoprotein Trafficking and Secretion
This protocol aims to assess the impact of the inhibitors on the transport of a model glycoprotein to the cell surface.
-
Cell Culture and Treatment: Culture cells (e.g., mammalian cells expressing a viral envelope glycoprotein like influenza hemagglutinin or yeast cells secreting invertase) to sub-confluency. Treat cells with varying concentrations of this compound or Bafilomycin A1 for a defined period.
-
Metabolic Labeling: Pulse-label the cells with a radioactive amino acid (e.g., ³⁵S-methionine/cysteine) to label newly synthesized proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody.
-
SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE. Visualize the radiolabeled proteins by autoradiography. A blockage in trafficking will result in the accumulation of intracellular forms of the glycoprotein and a decrease in the cell-surface form.
Analysis of N-linked Glycosylation
This method is used to detect alterations in the glycan structures attached to the protein.
-
Protein Preparation: Obtain the glycoprotein of interest from treated and untreated cells as described above.
-
Endoglycosidase Digestion: Treat the immunoprecipitated glycoprotein with endoglycosidases, such as Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F). Endo H cleaves only high-mannose and hybrid N-glycans (found in the ER and early Golgi), while PNGase F removes most N-linked glycans.
-
Electrophoretic Mobility Shift Assay: Analyze the digested and undigested protein samples by SDS-PAGE. A shift in the molecular weight after digestion indicates the presence and type of N-glycans. Incompletely processed glycans, which may result from inhibitor treatment, will show a different migration pattern compared to the fully processed glycoprotein from control cells.
-
Mass Spectrometry: For a more detailed analysis, the glycans can be released, labeled, and analyzed by mass spectrometry to identify specific changes in their structure.[10]
Figure 2. Workflow for Glycosylation Analysis. A typical experimental approach to compare the effects of this compound and Bafilomycin A1 on glycoprotein processing.
Conclusion and Future Directions
While both this compound and Bafilomycin A1 are invaluable tools for studying V-ATPase-dependent cellular processes, it is crucial for researchers to recognize their potential for differential effects, particularly concerning glycoprotein processing. The evidence suggests that this compound may affect earlier stages of Golgi processing than Bafilomycin A1.[6] This distinction is vital for the precise interpretation of experimental results. Furthermore, the possibility of off-target effects, as has been suggested for Bafilomycin A1's interaction with SERCA pumps, warrants careful consideration.[9]
Future research employing advanced analytical techniques such as glycoproteomics and quantitative mass spectrometry will be instrumental in elucidating the precise structural changes in glycans induced by each inhibitor. Such studies will not only refine our understanding of the roles of V-ATPase in the secretory pathway but also enable a more informed selection of these powerful chemical probes for specific research questions.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The V-ATPase inhibitors this compound and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Concanamycin A: A Guide for Laboratory Professionals
Concanamycin A is a potent macrolide antibiotic and a specific inhibitor of V-type ATPases, making it a valuable tool in cell biology research.[1] However, it is also classified as a hazardous substance, being fatal if swallowed, in contact with skin, or if inhaled, and causing serious eye irritation.[2][3] Therefore, meticulous adherence to proper disposal procedures is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Information
Prior to handling this compound, it is crucial to be aware of its significant health hazards. The following table summarizes key safety data.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 1 or 2) | Danger | H300: Fatal if swallowed[3] |
| Acute Toxicity, Dermal (Category 1 or 2) | Danger | H310: Fatal in contact with skin[3] |
| Acute Toxicity, Inhalation (Category 1 or 2) | Danger | H330: Fatal if inhaled[3] |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[3] |
GHS - Globally Harmonized System of Classification and Labelling of Chemicals
Experimental Protocols for Disposal
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[4] It is imperative to treat all this compound waste, including pure compound, stock solutions, and contaminated labware, as hazardous chemical waste.[5]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE, including:
-
Waste Segregation:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid lab materials (e.g., pipette tips, tubes) in a dedicated, clearly labeled, and sealable hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and used cell culture media, in a separate, leak-proof, and clearly labeled hazardous waste container.[5] Do not discharge this compound solutions into the sewer or waterways.[4]
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
-
-
Spill Management:
-
Minor Spills: For small spills of the powdered form, avoid generating dust.[4] Dampen the material with water, then carefully sweep or vacuum it up (using a HEPA-filtered vacuum) and place it into the designated solid hazardous waste container.[4]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency responders.[4] Only trained personnel with full-body protective clothing and breathing apparatus should attempt to clean up a major spill.[4] Contain the spill using sand, earth, or vermiculite and collect the material into labeled drums for disposal.[4]
-
-
Waste Storage:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can safely manage this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
